Atr-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22F3N7O5S |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[3-methylsulfonyl-10-(1H-pyrazol-5-yl)-3,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-7-yl]morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H21N7O3S.C2HF3O2/c1-11-10-27-8-7-22(11)16-12-4-6-23(28(2,25)26)15(12)13-9-19-24(17(13)20-16)14-3-5-18-21-14;3-2(4,5)1(6)7/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,18,21);(H,6,7)/t11-;/m1./s1 |
InChI Key |
JJRBAXQOFLQKDM-RFVHGSKJSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Atr-IN-18
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atr-IN-18 is a potent, orally active small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) network, primarily responsible for coordinating the cellular response to replication stress and certain forms of DNA damage. By directly inhibiting the kinase activity of ATR, this compound disrupts the downstream signaling cascade that governs cell cycle checkpoints, DNA repair, and the stabilization of stalled replication forks. This disruption leads to the accumulation of unresolved DNA damage, ultimately driving cancer cells towards mitotic catastrophe and apoptosis. This document provides a detailed overview of the ATR signaling pathway, the specific mechanism of this compound, quantitative data on its potency, and the experimental protocols used to characterize its activity.
The Role of ATR in the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. The DDR is a complex signaling network that detects DNA lesions, halts cell cycle progression to allow time for repair, and activates the necessary repair machinery. The ATR kinase is a master regulator of the response to single-stranded DNA (ssDNA), a common intermediate structure that arises from stalled DNA replication forks or during the processing of other DNA lesions.
The activation and function of the ATR pathway can be summarized in the following steps:
-
Sensing Stress: Replication stress leads to the uncoupling of helicase and polymerase activities, generating long stretches of ssDNA that are rapidly coated by Replication Protein A (RPA).
-
Recruitment: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these RPA-coated ssDNA structures.
-
Full Activation: The full activation of ATR's kinase function requires the subsequent loading of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and the recruitment of Topoisomerase 2 Binding Protein 1 (TopBP1), which directly stimulates ATR's catalytic activity.
-
Signal Transduction: Once active, ATR phosphorylates a multitude of downstream substrates, most notably the Checkpoint Kinase 1 (Chk1).
-
Cellular Response: Phosphorylated Chk1 orchestrates the cellular response by inactivating Cdc25 phosphatases, leading to cell cycle arrest in the S and G2 phases. This provides a crucial window for the cell to stabilize the stalled replication fork, repair the DNA damage, and prevent the inheritance of a damaged genome.
Mechanism of Action of this compound
This compound functions as a direct and highly potent inhibitor of the ATR serine/threonine kinase. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of ATR's downstream targets, thereby short-circuiting the entire replication stress response pathway.
The primary mechanism of action involves:
-
Inhibition of Chk1 Phosphorylation: this compound blocks the foundational step in the downstream signaling cascade: the phosphorylation and activation of Chk1.
-
Checkpoint Abrogation: Without active Chk1, the S and G2/M cell cycle checkpoints are abrogated. Cells with damaged DNA are no longer arrested and proceed prematurely into mitosis.
-
Replication Catastrophe: In the absence of ATR signaling, stalled replication forks are not properly stabilized and are prone to collapse, leading to the formation of DNA double-strand breaks (DSBs). This accumulation of catastrophic DNA damage, coupled with a dysfunctional checkpoint, forces the cell into a lethal mitotic event.
This mechanism is particularly effective in cancer cells, which often exhibit high levels of intrinsic replication stress due to oncogene activity and frequently have defects in other DDR pathways (e.g., ATM or p53 mutations), making them critically dependent on the ATR pathway for survival—a concept known as synthetic lethality.
Quantitative Data
The potency of this compound has been determined through biochemical and cell-based assays. The following table summarizes the key quantitative metrics.
| Parameter | Value | Description | Source |
| Biochemical IC50 | 0.69 nM | The concentration of this compound required to inhibit 50% of ATR kinase activity in a cell-free enzymatic assay. | |
| Cellular IC50 | 37.34 nM | The concentration of this compound required to inhibit 50% of cell proliferation in LoVo (human colon carcinoma) cells. |
Key Experimental Protocols
The characterization of an ATR inhibitor like this compound involves a series of standardized biochemical and cellular assays to confirm its potency, selectivity, and mechanism of action.
ATR Biochemical Kinase Assay
This in vitro assay directly measures the ability of the compound to inhibit the enzymatic activity of the ATR kinase.
-
Objective: To determine the biochemical IC50 of this compound against ATR.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microplate containing a buffered solution, recombinant human ATR protein, a suitable substrate (e.g., GST-p53 peptide), and ATP.
-
Compound Addition: this compound is added in a series of dilutions to the reaction wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Homogeneous Time Resolved Fluorescence (HTRF) is a common method, where a europium-labeled anti-phospho-substrate antibody and a ULight-labeled anti-GST antibody are added. Phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, generating a measurable FRET signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor can enter cells and block the ATR signaling pathway at its intended target.
-
Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells.
-
Methodology:
-
Cell Culture: A suitable cancer cell line (e.g., LoVo, U2OS) is cultured to ~80% confluency.
-
Induction of Replication Stress: Cells are treated with a DNA damaging agent known to activate the ATR pathway, such as hydroxyurea (HU), UV radiation, or cisplatin, for a defined period.
-
Inhibitor Treatment: Cells are pre-treated or co-treated with various concentrations of this compound.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein concentration is quantified, and equal amounts are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated Chk1 (e.g., at Ser345), total Chk1, and γH2AX (a marker of DNA double-strand breaks).
-
Analysis: The band intensities are quantified. A potent ATR inhibitor will show a dose-dependent decrease in the pChk1/Total Chk1 ratio, while often causing an increase in γH2AX, indicative of replication fork collapse.
-
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cells.
-
Objective: To determine the cellular antiproliferative IC50 of this compound.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., LoVo) are seeded at a low density in 96-well plates and allowed to attach overnight.
-
Drug Addition: A serial dilution of this compound is added to the wells.
-
Incubation: The plates are incubated for an extended period (e.g., 72-120 hours) to allow for multiple cell divisions.
-
Viability Measurement: A cell viability reagent (e.g., resazurin, CellTiter-Glo®) is added. These reagents measure metabolic activity or ATP content, which correlates with the number of viable cells.
-
Data Analysis: The signal is measured using a plate reader. The data is normalized to untreated controls and plotted against inhibitor concentration to calculate the IC50.
-
Conclusion
This compound is a potent and specific inhibitor of the ATR kinase. Its mechanism of action is centered on the disruption of the ATR-Chk1 signaling axis, which abrogates critical cell cycle checkpoints and leads to the collapse of stalled replication forks. This targeted disruption of the DNA damage response exploits the inherent vulnerabilities of cancer cells with high replication stress, making this compound a promising candidate for cancer therapy, both as a monotherapy in synthetically lethal contexts and in combination with DNA-damaging agents like chemotherapy and radiation.
The Role of ATR Inhibition in Cellular Signaling: A Technical Overview
Disclaimer: This technical guide provides a comprehensive overview of the signaling pathways modulated by Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitors. Despite a thorough search of scientific literature, no specific data or publications were found for a compound designated "Atr-IN-18." Therefore, this document focuses on the well-established mechanisms of the ATR signaling pathway and the general effects of its inhibition, drawing on data from widely studied ATR inhibitors. The experimental protocols and data presented are representative of those used to characterize compounds in this class.
Introduction
Ataxia-Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that safeguard genomic integrity.[1][2][3][4] ATR is a serine/threonine kinase that is activated by a broad spectrum of DNA lesions, most notably those that interfere with DNA replication, leading to what is known as replication stress.[1][5][6] This stress results in the formation of single-stranded DNA (ssDNA), a key signal for ATR activation.[2][4] Once active, ATR phosphorylates a multitude of substrates to coordinate cell cycle progression, DNA repair, and in cases of irreparable damage, apoptosis.[1][7][8] Due to the heightened replication stress inherent in many cancer cells, targeting the ATR pathway with small molecule inhibitors has emerged as a promising therapeutic strategy.[5][7][9]
Core Signaling Pathways Involving ATR
DNA Damage Response (DDR) and Replication Stress
The ATR signaling cascade is initiated by the detection of ssDNA coated by Replication Protein A (RPA).[2][7] This serves as a platform for the recruitment of the ATR-ATRIP complex. Full activation of ATR kinase activity requires the subsequent recruitment of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and its loader Rad17, as well as the activator protein TopBP1.[6][7]
Activated ATR then phosphorylates hundreds of downstream targets to orchestrate the DDR.[1][6] A primary and critical substrate is the checkpoint kinase 1 (Chk1).[7][10][11] The ATR-Chk1 axis is central to mediating the cellular response to replication stress.[7]
Cell Cycle Checkpoint Control
A crucial function of ATR signaling is to arrest the cell cycle, providing time for DNA repair. ATR inhibitors abrogate these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.
-
G1/S Checkpoint: While the ATM kinase is the primary initiator of the G1/S checkpoint in response to double-strand breaks (DSBs), ATR can also contribute, particularly in cells with existing replication stress.[9]
-
Intra-S Phase Checkpoint: ATR activation during S-phase slows down DNA replication by inhibiting the firing of new replication origins.[1][6] This prevents the accumulation of further DNA damage. This is partly achieved through the Chk1-mediated degradation of the Cdc25A phosphatase, which is required for the activation of cyclin-dependent kinase 2 (CDK2).[12]
-
G2/M Checkpoint: The G2/M checkpoint is a critical control point that prevents cells with damaged or incompletely replicated DNA from entering mitosis.[10][13] The ATR-Chk1 pathway is a key regulator of this checkpoint. Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase, preventing the activation of the CDK1/Cyclin B1 complex that is necessary for mitotic entry.[12][13]
Replication Fork Stability and Homologous Recombination
ATR is not only involved in signaling for cell cycle arrest but also plays a direct role at the site of DNA damage. It helps to stabilize stalled replication forks, preventing their collapse into more dangerous DSBs.[4][6] Should a DSB occur, ATR signaling also promotes DNA repair through pathways such as homologous recombination (HR).[14][15] It has been shown that loss of ATR function can lead to a decreased frequency of HR and an increase in chromosomal damage.[14]
Effects of ATR Inhibition
The general mechanism of action for ATR inhibitors is the competitive inhibition of the ATP-binding site of the ATR kinase, which abrogates its downstream signaling. This leads to several key cellular consequences, particularly in cancer cells that are highly dependent on the ATR pathway for survival.
| Cellular Process | Effect of ATR Inhibition | Key Biomarkers |
| Cell Cycle Checkpoints | Abrogation of intra-S and G2/M checkpoints.[10] | Decreased p-Chk1, Increased Cyclin B1, Phospho-Histone H3 (mitotic marker). |
| DNA Damage | Accumulation of DNA damage due to replication stress.[14] | Increased γH2AX (marker of DSBs), 53BP1 foci. |
| Replication Forks | Collapse of stalled replication forks. | Increased chromosomal aberrations. |
| Cell Fate | Premature entry into mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[10] | Increased micronuclei formation, Caspase-3 cleavage, PARP cleavage. |
| Synthetic Lethality | Increased sensitivity in cells with defects in other DDR pathways (e.g., ATM or BRCA mutations).[8][16] | Cell viability assays (e.g., MTT, clonogenic survival). |
Key Experimental Protocols for Characterizing ATR Inhibitors
The following are standard methodologies used to investigate the role and efficacy of ATR inhibitors.
Western Blotting for Phospho-protein Analysis
Objective: To quantify the inhibition of ATR kinase activity by measuring the phosphorylation of its direct and indirect downstream targets.
Protocol Outline:
-
Cell Treatment: Culture cancer cell lines (e.g., U2OS, HeLa) and treat with a DNA damaging agent (e.g., hydroxyurea, cisplatin, or UV radiation) to induce replication stress and activate ATR. Co-treat with various concentrations of the ATR inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies against p-ATR (T1989), p-Chk1 (S345), total ATR, total Chk1, and γH2AX. A loading control like β-actin or GAPDH should also be used.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of ATR inhibition on cell cycle distribution and checkpoint abrogation.
Protocol Outline:
-
Cell Synchronization and Treatment: Synchronize cells at the G1/S border using a double thymidine block. Release the cells into S-phase and treat with a DNA damaging agent (e.g., hydroxyurea) to induce S-phase arrest. Add the ATR inhibitor or vehicle control.
-
Sample Collection: Collect cells at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G1, S, and G2/M phases. Checkpoint abrogation is indicated by a decrease in the S-phase population and a premature increase in the G2/M or apoptotic (sub-G1) populations in inhibitor-treated cells compared to controls.
Immunofluorescence for DNA Damage Foci
Objective: To visualize and quantify the accumulation of DNA damage within individual cells following ATR inhibition.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with a DNA damaging agent and/or the ATR inhibitor as described for Western blotting.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS).
-
Blocking and Staining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST). Incubate with a primary antibody against a DNA damage marker, typically anti-γH2AX. Follow with an appropriate fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to count the number of γH2AX foci per nucleus. A significant increase in foci in inhibitor-treated cells indicates an accumulation of unrepaired DNA damage.
Conclusion
The ATR signaling pathway is a cornerstone of the DNA damage response, essential for maintaining genomic stability during replication. Inhibition of this pathway represents a powerful strategy in cancer therapy, particularly for tumors with high levels of replication stress or deficiencies in other DDR components. While specific information on "this compound" is not available in the public domain, the principles, pathways, and experimental methodologies outlined in this guide provide a robust framework for understanding and evaluating any novel ATR inhibitor. Characterization of such a compound would involve the assays described herein to confirm its mechanism of action and quantify its effects on the fundamental cellular processes governed by ATR.
References
- 1. journals.asm.org [journals.asm.org]
- 2. inl.gov [inl.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting ATR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Out-of-Distribution Knowledge Inference-Based Approach for SAR Imagery Open-Set Recognition [mdpi.com]
- 9. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. risk management - not understanding ATR calculation - Quantitative Finance Stack Exchange [quant.stackexchange.com]
- 12. Alterations of DNA damage response pathway: Biomarker and therapeutic strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]
- 15. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ATR Inhibitors
Atr-IN-18 and the Landscape of ATR Inhibition
Disclaimer: Publicly available information on the specific investigational agent this compound is currently limited. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of the broader class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, drawing on data from extensively studied compounds such as berzosertib (VX-970/M6620), ceralasertib (AZD6738), and VE-821. This information is intended to provide a robust framework for researchers, scientists, and drug development professionals working with novel ATR inhibitors like this compound.
Introduction to ATR Inhibition in Oncology
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical apical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintain genomic integrity.[1][2] ATR is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress, which are common features of cancer cells.[2] Upon activation, ATR phosphorylates a multitude of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3]
Inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with existing defects in other DDR pathways, such as those with mutations in ATM or BRCA genes. This approach is based on the concept of synthetic lethality, where the inhibition of two key pathways is required to induce cell death, while the loss of either one is tolerated.[4] By abrogating the ATR-mediated checkpoint, ATR inhibitors can potentiate the efficacy of DNA-damaging chemotherapies and radiation, as well as induce synthetic lethality as monotherapy in susceptible cancer cell populations.[4]
Pharmacokinetics of ATR Inhibitors
The pharmacokinetic profiles of ATR inhibitors have been characterized in both preclinical models and human clinical trials. These studies are crucial for determining optimal dosing regimens and understanding the exposure-response relationship.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in animal models, primarily mice, have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of ATR inhibitors.
Table 1: Preclinical Pharmacokinetic Parameters of Selected ATR Inhibitors
| Compound | Species | Route | Dose | Cmax | Tmax | AUC | Bioavailability | Reference(s) |
| Berzosertib (VX-970) | Mouse | IV | 2, 6, 20, 60 mg/kg | Dose-dependent | N/A | Greater than proportional increase with dose | N/A | [5][6] |
| Ceralasertib (AZD6738) | Mouse | Oral | 12.5, 25, 50 mg/kg | Dose-dependent | ~1-2 h | Greater than proportional increase with dose | ~2-fold increase from lowest to highest dose | [7][8] |
Note: N/A - Not available from the provided search results.
Berzosertib has been shown to exhibit non-linear pharmacokinetics in mice, with a greater than proportional increase in exposure with increasing doses, which is attributed to the saturation of plasma protein binding.[5][6] It distributes extensively to tissues including bone marrow and tumors, with limited penetration of the brain and spinal cord.[6] Ceralasertib also displays dose-dependent bioavailability in mice, with evidence of saturable first-pass metabolism.[7][8]
Clinical Pharmacokinetics
Phase I clinical trials have provided essential pharmacokinetic data for ATR inhibitors in cancer patients.
Table 2: Clinical Pharmacokinetic Parameters of Selected ATR Inhibitors
| Compound | Study Population | Route | Dose | Cmax | Tmax | Terminal Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |
| Berzosertib (M6620) | Advanced solid tumors | IV | 18-480 mg/m² | Dose-proportional | End of infusion | ~11-19 h | 65 L/h | 118 L (central), 1030 L (peripheral) | [9][10] |
| Ceralasertib (AZD6738) | Advanced solid tumors | Oral | 20-240 mg BD | Dose-dependent | ~1 h | 8-11 h | N/A | N/A | [11][12] |
Note: BD - Twice daily; N/A - Not available from the provided search results.
In patients, berzosertib administered intravenously demonstrates approximately dose-proportional exposure.[13] A population pharmacokinetic analysis of berzosertib described its disposition using a two-compartment linear model.[9] Ceralasertib is rapidly absorbed after oral administration, with a terminal half-life of 8-11 hours.[11]
Pharmacodynamics of ATR Inhibitors
The pharmacodynamic effects of ATR inhibitors are assessed by measuring the modulation of their direct and downstream targets, as well as their ultimate impact on tumor cell viability and growth.
Target Engagement and Downstream Modulation
A key pharmacodynamic biomarker for ATR inhibition is the reduction in the phosphorylation of its primary substrate, Chk1, at serine 345 (pChk1-S345).[14] The inhibition of ATR activity leads to the abrogation of the S and G2/M cell cycle checkpoints, increased DNA damage, and ultimately, apoptosis in cancer cells.
Table 3: In Vitro Potency and Pharmacodynamic Effects of Selected ATR Inhibitors
| Compound | Target | IC50 / Ki | Key Pharmacodynamic Effects | Cell Lines | Reference(s) |
| This compound | ATR | 0.69 nM (IC50) | Antiproliferative activity (IC50 = 37.34 nM) | LoVo | N/A |
| VE-821 | ATR | 26 nM (IC50), 13 nM (Ki) | Inhibition of Chk1 phosphorylation, sensitization to DNA damaging agents | Various cancer cell lines | [15][16][17] |
| Berzosertib (VX-970) | ATR | <1 nM (IC50) | Inhibition of Chk1 phosphorylation, induction of γH2AX | Various cancer cell lines | [18] |
| Ceralasertib (AZD6738) | ATR | N/A | Inhibition of Chk1 phosphorylation, induction of pRAD50 | Various cancer cell lines | [19] |
Note: N/A - Not available from the provided search results.
Pharmacodynamic studies in clinical trials often utilize surrogate tissues, such as peripheral blood mononuclear cells (PBMCs), to assess target engagement.[14] In tumor biopsies, inhibition of ATR can be evidenced by a decrease in pChk1 levels and an increase in markers of DNA damage, such as γH2AX.[19] Upregulation of pRAD50 has also been observed as a pharmacodynamic biomarker of ATR inhibition.[11]
Anti-Tumor Efficacy
ATR inhibitors have demonstrated significant anti-tumor activity in preclinical models, both as single agents in specific genetic contexts (e.g., ATM-deficient tumors) and in combination with DNA-damaging agents.
In vivo studies have shown that ATR inhibitors can enhance the efficacy of chemotherapy and radiation, leading to tumor growth delay and regressions in xenograft models.[3] For instance, berzosertib has been shown to potentiate the anti-tumor activity of cisplatin in non-small cell lung cancer xenografts.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the pharmacokinetics and pharmacodynamics of ATR inhibitors.
In Vitro Assays
-
ATR Kinase Assay (Biochemical):
-
Principle: To determine the direct inhibitory activity of a compound on the ATR kinase.
-
Protocol: Recombinant human ATR protein is incubated with a peptide substrate (e.g., a Chk1-derived peptide) and ATP in a kinase buffer. The reaction is initiated by adding ATP and allowed to proceed for a defined period at 30°C. The amount of phosphorylated substrate is then quantified, typically using a fluorescence-based method or radiometric assay. The IC50 value is calculated from a dose-response curve.
-
-
Cell-Based Target Engagement Assay (Western Blot):
-
Principle: To measure the inhibition of ATR-mediated phosphorylation of downstream targets in cells.
-
Protocol: Cancer cells are treated with the ATR inhibitor at various concentrations for a specified time, followed by induction of DNA damage (e.g., with hydroxyurea or UV radiation). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect total Chk1 and phospho-Chk1 (Ser345). The reduction in the ratio of phospho-Chk1 to total Chk1 indicates the level of ATR inhibition.
-
-
Cell Proliferation/Viability Assay:
-
Principle: To assess the effect of the ATR inhibitor on cell growth and survival.
-
Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of the ATR inhibitor, alone or in combination with a DNA-damaging agent. After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as resazurin or by quantifying ATP content. IC50 values are determined from the resulting dose-response curves.
-
-
Colony Formation Assay:
-
Principle: To evaluate the long-term effect of the ATR inhibitor on the reproductive integrity of single cells.
-
Protocol: A low density of cells is plated and allowed to adhere. Cells are then treated with the ATR inhibitor for a specified duration. The drug is washed out, and the cells are incubated for 10-14 days to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.
-
In Vivo Studies
-
Pharmacokinetic Analysis in Mice:
-
Principle: To determine the ADME properties of the ATR inhibitor in an animal model.
-
Protocol: The ATR inhibitor is administered to mice (e.g., via oral gavage or intravenous injection) at different dose levels. Blood samples are collected at various time points post-administration. Plasma concentrations of the drug are quantified using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.[5][6][8]
-
-
Xenograft Tumor Models for Efficacy and Pharmacodynamics:
-
Principle: To evaluate the anti-tumor activity and in vivo target modulation of the ATR inhibitor.
-
Protocol: Human cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors reach a specified size, mice are randomized into treatment groups. The ATR inhibitor is administered according to a defined schedule, alone or in combination with chemotherapy or radiation. Tumor volume is measured regularly. At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pChk1 and γH2AX).
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the central role of ATR in the DNA damage response and the mechanism of action of ATR inhibitors.
Caption: ATR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ATR Inhibitor Development.
Caption: Mechanism of Synthetic Lethality with ATR Inhibitors.
Conclusion
ATR inhibitors represent a promising new class of targeted therapies in oncology. While specific data for this compound is not yet widely available, the extensive research on other ATR inhibitors provides a strong foundation for understanding its potential pharmacokinetic and pharmacodynamic properties. The continued development and clinical evaluation of these agents will further refine our understanding of their therapeutic potential and the optimal strategies for their use in treating cancer.
References
- 1. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. VE 821 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
Unveiling the Potential of ATR Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of the DNA Damage Response (DDR) network has emerged as a promising strategy in cancer therapy. Within this intricate network, the Ataxia Telangiectasia and Rad3-related (ATR) kinase stands out as a critical regulator of cellular responses to DNA replication stress, a hallmark of many cancers.[1][2][3] This technical guide provides an in-depth overview of the core principles behind ATR inhibition, focusing on its mechanism of action, preclinical and clinical applications, and the experimental methodologies used to evaluate its therapeutic potential. While the specific compound "Atr-IN-18" does not yield extensive specific data in the public domain, this guide will focus on the well-characterized ATR inhibitors that are currently driving the field forward, such as berzosertib (VX-970, M-1774), ceralasertib (AZD6738), and camonsertib (RP-3500).
The Central Role of ATR in Genome Integrity
ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic stability, particularly in response to single-stranded DNA (ssDNA) breaks that arise during DNA replication.[4][5] This replication stress is often exacerbated in cancer cells due to oncogene-induced uncontrolled proliferation.[2] The ATR signaling pathway is activated by the presence of ssDNA, leading to the phosphorylation of a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[6][7] This cascade of events orchestrates cell cycle arrest, stabilizes stalled replication forks, and promotes DNA repair, ultimately allowing cancer cells to survive and proliferate despite their inherent genomic instability.[2][3][5]
Mechanism of Action: ATR Inhibitors
ATR inhibitors are small molecules designed to block the kinase activity of ATR. By doing so, they prevent the phosphorylation of downstream targets like Chk1, thereby abrogating the cellular response to replication stress.[4] This disruption leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a phenomenon known as synthetic lethality, particularly in tumors with pre-existing defects in other DDR pathways, such as those with mutations in the ATM gene.[3][8]
Signaling Pathway of ATR and its Inhibition
The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of its inhibition.
Quantitative Data on ATR Inhibitors
The following tables summarize key quantitative data from preclinical studies of prominent ATR inhibitors.
Table 1: In Vitro Efficacy of ATR Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| Berzosertib (VX-970) | OE21 (Esophageal) | 50 (in combination) | Colony Survival | [9][10] |
| Berzosertib (VX-970) | FLO-1 (Esophageal) | 50 (in combination) | Colony Survival | [9][10] |
| Ceralasertib (AZD6738) | ATM-deficient cancer cells | Not specified | Not specified | [11] |
| VE-821 | U251 MG (Glioblastoma) | Low nanomolar | Not specified | [12][13] |
Table 2: In Vivo Efficacy of ATR Inhibitors
| Compound | Cancer Model | Treatment | Outcome | Reference |
| Berzosertib (VX-970) | Esophageal cancer xenograft | Combination with radiotherapy | Significant tumor growth delay | [14] |
| Ceralasertib (AZD6738) | HPV-driven malignancies (mouse model) | Combination with radiotherapy | Significant radiosensitization and increased immune cell infiltration | [15] |
| RP-3500 | ATM-deficient tumors | Combination with radiotherapy | Tumor control | [8] |
| [18F]-ATRi (VE-821 analog) | U251 MG glioblastoma xenograft | PET imaging tracer | Significant difference in tumor uptake with and without blocking agent | [12][13] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the evaluation of ATR inhibitors.
Colony Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a therapeutic agent.
-
Cell Seeding: Plate a known number of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ATR inhibitor, alone or in combination with other agents (e.g., cisplatin, carboplatin, or radiation).[9][10] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
In Vivo Tumor Xenograft Studies
These studies evaluate the efficacy of a drug in a living organism, typically in immunodeficient mice bearing human tumors.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OE21 esophageal cancer cells) into the flank of the mice.[9]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, ATR inhibitor alone, radiotherapy alone, combination therapy).
-
Treatment Administration: Administer the ATR inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. For combination studies, coordinate the timing of drug administration with other treatments like radiotherapy.[14]
-
Tumor Measurement: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any tumor growth delay.[14]
Western Blotting for Phospho-protein Analysis
This technique is used to detect and quantify the phosphorylation of specific proteins, providing a direct measure of the inhibition of a kinase like ATR.
-
Sample Preparation: Lyse treated and untreated cells or tumor tissue in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Chk1 Ser345). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein or a housekeeping protein (e.g., β-actin, GAPDH) to normalize for loading differences.
-
Quantification: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Experimental Workflow for Evaluating ATR Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATR inhibitor.
Conclusion and Future Directions
The inhibition of ATR represents a compelling therapeutic strategy for a wide range of cancers, particularly those with inherent replication stress and deficiencies in other DNA repair pathways. The ongoing clinical trials of several ATR inhibitors will provide crucial insights into their safety and efficacy, both as monotherapies and in combination with other cancer treatments.[1][4] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from ATR inhibition and exploring novel combination strategies to overcome resistance and enhance therapeutic outcomes. The development of imaging agents like [18F]-ATRi also holds promise for non-invasively assessing ATR expression and target engagement in patients.[12][13]
References
- 1. Targeting ATR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of [18F]-ATRi as PET tracer for in vivo imaging of ATR in mouse models of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATR Inhibition Potentiates the Radiation-induced Inflammatory Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Atr-IN-18 in Inducing Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in precision oncology. It describes a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while a single event alone is not. This principle provides a therapeutic window to selectively target cancer cells harboring specific mutations that render them dependent on a compensatory pathway for survival. One of the most promising targets in this context is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR).
ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic integrity, particularly in response to DNA replication stress and single-stranded DNA breaks. It coordinates cell cycle checkpoints, stabilizes replication forks, and promotes DNA repair. Many cancer cells exhibit increased reliance on the ATR pathway due to oncogene-induced replication stress or defects in other DDR pathways, such as the Ataxia-Telangiectasia Mutated (ATM) kinase. This dependency makes them exquisitely sensitive to ATR inhibition.
This technical guide provides an in-depth overview of the role of ATR inhibitors, exemplified by molecules like Atr-IN-18, in inducing synthetic lethality. While specific data for this compound is emerging, the principles and mechanisms outlined herein are based on extensive research with well-characterized ATR inhibitors (ATRi) and are considered applicable to this class of compounds. We will delve into the molecular mechanisms, present quantitative data, detail experimental protocols, and provide visual representations of the key pathways and workflows.
The ATR Signaling Pathway and Its Inhibition
ATR is activated in response to a broad range of DNA lesions that result in the formation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR kinase activity. Once active, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (CHK1). The ATR-CHK1 signaling cascade is crucial for transiently arresting the cell cycle to allow time for DNA repair, preventing the accumulation of catastrophic DNA damage.
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby blocking its catalytic activity. This abrogation of ATR signaling prevents the phosphorylation of downstream targets like CHK1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death, particularly in cells with pre-existing DDR defects.
Synthetic Lethality of this compound in Cancer
The therapeutic potential of this compound and other ATR inhibitors is rooted in their ability to induce synthetic lethality in cancer cells with specific genetic backgrounds.
ATM Deficiency
One of the most well-characterized synthetic lethal interactions is between ATR inhibition and the loss of ATM function. ATM and ATR have partially overlapping functions in the DDR, with ATM primarily responding to DSBs and ATR to ssDNA and replication stress. In ATM-deficient tumors, cells become highly dependent on ATR for survival, especially when challenged with DNA damaging agents or endogenous replication stress. Inhibition of ATR in this context leads to a catastrophic failure of the DDR, resulting in overwhelming DNA damage and apoptosis.
Mismatch Repair (MMR) Deficiency
Recent studies have shown that ATR inhibitors are also synthetically lethal in cells with deficient mismatch repair (MMR) systems. MMR-deficient cells accumulate mutations and exhibit microsatellite instability. The mechanism of synthetic lethality in this context involves the induction of DNA damage in a replication-dependent manner. ATR inhibition in MMR-deficient cells leads to an accumulation of nascent DNA fragments in the cytoplasm, which activates the cGAS-STING pathway, further contributing to cell death and potentially augmenting anti-tumor immunity.
POLD1 Deficiency
A synthetic lethal interaction has also been identified between ATR and POLD1, the catalytic subunit of DNA polymerase δ. POLD1 deficiency leads to reduced DNA synthesis, which activates the DNA replication checkpoint. Disruption of this checkpoint by ATR inhibition prevents cell cycle arrest, leading to premature entry into mitosis with under-replicated DNA, resulting in caspase-dependent apoptosis.
Quantitative Data on ATR Inhibitor Activity
The following tables summarize key quantitative data for several well-characterized ATR inhibitors, demonstrating their potency and efficacy in preclinical models. These data provide a benchmark for the expected activity of novel ATR inhibitors like this compound.
Table 1: In Vitro Potency of ATR Inhibitors in Cancer Cell Lines
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| VE-821 | MCF7 | Breast Cancer | ~2.3 | |
| AZD6738 | HCT116 | Colorectal Cancer | ≥1 | |
| AZD6738 | HT29 | Colorectal Cancer | ≥1 | |
| M1774 | H146 | Small Cell Lung Cancer | ~0.1-1 | |
| M1774 | H82 | Small Cell Lung Cancer | ~0.1-1 | |
| M1774 | DMS114 | Small Cell Lung Cancer | ~0.1-1 | |
| VE-822 (Berzosertib) | HEC-1B | Endometrial Cancer | 0.039-10 | |
| VE-822 (Berzosertib) | HEC-6 | Endometrial Cancer | 0.039-10 |
Table 2: In Vivo Efficacy of ATR Inhibitors in Xenograft Models
| ATR Inhibitor | Cancer Model | Treatment | Outcome | Citation |
| AZD6738 | CT26 Mlh1 KO Xenograft | 35 mg/kg, every 3 days | >30% tumor growth inhibition | |
| Unnamed ATRi | A4573 Ewing Sarcoma Xenograft | Oral administration | Reduced tumor growth |
Experimental Protocols
Detailed and robust experimental protocols are crucial for evaluating the efficacy and mechanism of action of ATR inhibitors. Below are standardized protocols for key assays.
Cell Viability Assay
This assay measures the dose-dependent effect of an ATR inhibitor on the proliferation and survival of cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the ATR inhibitor (e.g., this compound) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as AlamarBlue or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader.
-
Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for DDR Markers
This technique is used to assess the inhibition of the ATR signaling pathway by measuring the phosphorylation status of key downstream targets.
-
Cell Lysis: Treat cells with the ATR inhibitor at the desired concentration and for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1, phospho-CHK1 (Ser345), and γH2AX (phospho-H2AX Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks as a measure of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the ATR inhibitor with or without a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or Fiji.
siRNA-based Synthetic Lethality Screen
This high-throughput method is used to identify genes whose knockdown sensitizes cells to ATR inhibition.
Methodological & Application
Application Notes and Protocols for Atr-IN-18: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays for characterizing the potent and selective ATR kinase inhibitor, Atr-IN-18. Detailed protocols for key experiments are provided to guide researchers in assessing its biochemical potency, cellular activity, and target engagement.
Introduction to this compound
This compound is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] The ATR signaling pathway is activated by single-stranded DNA (ssDNA) which forms at stalled replication forks or as an intermediate in DNA repair, playing a crucial role in cell cycle control, DNA repair, and the maintenance of genomic stability. By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with specific DNA damage repair defects, making it a promising candidate for cancer therapy.
Quantitative Data Summary
The following table summarizes the key in vitro potency and activity data for this compound.
| Assay Type | Parameter | Value | Cell Line (if applicable) |
| Biochemical Kinase Assay | IC₅₀ | 0.69 nM | N/A |
| Antiproliferative Assay | IC₅₀ | 37.34 nM | LoVo |
Experimental Protocols
ATR Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified ATR kinase.
Materials:
-
Recombinant human ATR kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from a known ATR substrate like CHK1)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the ATR kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular ATR Inhibition Assay (Western Blotting for p-CHK1)
This assay measures the ability of this compound to inhibit ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, CHK1, at Serine 345.
Materials:
-
Cancer cell line (e.g., LoVo, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 2 mM HU for 4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control (β-actin).
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, often in combination with a DNA damaging agent.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic agent)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[2]
-
Treat the cells with different concentrations of this compound.
-
Optionally, co-treat with a DNA damaging agent.
-
Incubate the plates for 10-14 days to allow for colony formation.[2]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.[3]
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to its target, ATR, in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[4][5][6][7]
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blotting or ELISA reagents for ATR detection
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO).
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to denature proteins.[7]
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble ATR in the supernatant for each temperature point using Western blotting or ELISA.
-
Plot the amount of soluble ATR against the temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for the characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
Application Notes and Protocols for Combining ATR-IN-18 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR (Ataxia Telangiectasia and Rad3-related) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that detects and repairs DNA damage.[1] In cancer cells, which often have high levels of replication stress and defects in other DNA repair pathways, there is a heightened reliance on the ATR signaling pathway for survival.[2] ATR inhibitors, such as ATR-IN-18, exploit this dependency. By blocking ATR, these inhibitors prevent cancer cells from repairing DNA damage, leading to the accumulation of lethal DNA lesions and ultimately cell death, a concept known as synthetic lethality.[2]
Combining ATR inhibitors with DNA-damaging chemotherapeutic agents has shown significant synergistic effects in preclinical and clinical studies.[3][4][5] Chemotherapies like cisplatin, gemcitabine, and topoisomerase inhibitors induce substantial DNA damage.[3][5] The addition of an ATR inhibitor prevents the cancer cells from repairing this damage, thereby enhancing the efficacy of the chemotherapy and potentially overcoming drug resistance.[3][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in combination with various chemotherapy agents in a research setting.
Mechanism of Action: Synergistic Targeting of DNA Damage Response
The synergistic effect of combining ATR inhibitors with chemotherapy stems from a dual assault on the cancer cell's ability to manage DNA damage.
-
Chemotherapy-induced DNA Damage : Agents like cisplatin create DNA crosslinks, while gemcitabine, a nucleoside analog, is incorporated into DNA and stalls replication forks.[6][7] Both scenarios trigger the DNA damage response.
-
ATR Inhibition Blocks DNA Repair : ATR is a key sensor of single-stranded DNA that forms at stalled replication forks.[1] Once activated, ATR initiates a signaling cascade, primarily through its downstream effector CHK1, to arrest the cell cycle and facilitate DNA repair.[1]
-
Induction of Mitotic Catastrophe : this compound inhibits ATR, preventing the phosphorylation of CHK1 and other downstream targets.[3][5] This abrogates the cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, which leads to mitotic catastrophe and cell death.[3][5]
The following diagram illustrates the central role of ATR in the DNA damage response and how its inhibition potentiates the effects of chemotherapy.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies on the combination of various ATR inhibitors with chemotherapy agents. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Combination Efficacy of ATR Inhibitors with Chemotherapy
| ATR Inhibitor | Chemotherapy Agent | Cell Line | Assay Type | Combination Effect | Reference |
| BAY 1895344 | Cisplatin | HT-29 (Colon) | Proliferation | Strong Synergy (CI = 0.14) | [4] |
| BAY 1895344 | Olaparib | MDA-MB-436 (Breast) | Proliferation | Strong Synergy | [4] |
| M4344 | Topotecan | LuCaP 145.2 (Prostate Organoid) | Cell Viability | Significant Synergy | [3] |
| M4344 | Gemcitabine | Multiple Cancer Cell Lines | Proliferation | Synergy | [3] |
| VX-970 (Berzosertib) | Cisplatin | Lung Cancer Primary Tumors | Cell Viability | Marked Sensitization | [8] |
| AZD6738 (Ceralasertib) | Gemcitabine | MiaPaCa-2, Panc-1 (Pancreatic) | Cell Viability | Synergistic Growth Inhibition | [7] |
Table 2: In Vivo Combination Efficacy of ATR Inhibitors with Chemotherapy
| ATR Inhibitor | Chemotherapy Agent | Xenograft Model | Dosing Schedule | Combination Effect | Reference |
| BAY 1895344 | Olaparib | MDA-MB-436 (Breast) | BAY 1895344: 20 or 50 mg/kg, p.o., BID, 3 days on/4 off; Olaparib: 50 mg/kg, i.p., QD | Synergistic Antitumor Activity | [4] |
| VX-970 (Berzosertib) | Cisplatin | Patient-Derived Lung Xenografts | Not specified | Complete Tumor Growth Inhibition | [8] |
| M6620 (Berzosertib) | Carboplatin | Advanced Solid Tumors (Human) | Carboplatin: AUC 5, Day 1; M6620: 90 mg/m², Days 2 & 9 (21-day cycle) | Well-tolerated with preliminary efficacy | [9] |
| AZD6738 (Ceralasertib) | Gemcitabine | KPC Allograft (Pancreatic) | Not specified | Tumor Regression, Extended Survival | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy.
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the effect of this compound and chemotherapy, alone and in combination, on the viability of cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear bottom white plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, dissolved in an appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Note: A common experimental design is to add the chemotherapeutic agent first, followed by this compound after a specific time interval (e.g., 12-24 hours) to mimic the peak of DNA damage.[10]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Calculate IC50 values for each drug alone and in combination using a non-linear regression model.
-
Determine the synergistic, additive, or antagonistic effects using software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.
-
Protocol 2: Western Blotting for DNA Damage Markers
This protocol assesses the mechanism of action by measuring the levels of key proteins in the DNA damage response pathway.
Materials:
-
Cancer cells treated as described in the cell viability assay (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-γH2AX (phospho-Ser139), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
Protocol 3: In Vivo Xenograft Study
This protocol evaluates the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Workflow Diagram:
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule. Based on preclinical data, administering the ATR inhibitor 12-24 hours after the chemotherapeutic agent may be optimal.[10] Dosing and route of administration will depend on the specific agents and should be determined from tolerability studies.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size limit or after a specific duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor growth inhibition (TGI) can be calculated for each treatment group relative to the control group.
-
Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting for DNA damage markers).
-
Conclusion
The combination of this compound with chemotherapy represents a promising therapeutic strategy. The protocols and data presented in these application notes provide a framework for researchers to investigate this combination in various cancer models. Careful consideration of dosing schedules and the use of appropriate pharmacodynamic markers are crucial for the successful preclinical development of this therapeutic approach.
References
- 1. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR in DNA damage response and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATR inhibitor AZD6738 synergizes with gemcitabine in vitro and in vivo to induce pancreatic ductal adenocarcinoma regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ATR Inhibitor Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, especially in response to replication stress.[1][2][3] Cancer cells, often characterized by high levels of replication stress due to oncogene activation, exhibit a heightened dependency on the ATR signaling pathway for survival.[4][5] This dependency presents a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[2][5][6] This document provides detailed application notes and protocols for the use of ATR inhibitors in preclinical xenograft mouse models, focusing on commonly studied compounds such as Berzosertib (VX-970, M6620), Ceralasertib (AZD6738), and RP-3500. While the specific compound "Atr-IN-18" is not widely referenced in the available scientific literature, the principles and protocols outlined here are broadly applicable to novel ATR inhibitors.
ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DNA double-strand breaks, ATR is activated.[1][5] Activated ATR then phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[7] This initiates a cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[2][3] Inhibition of ATR disrupts this protective mechanism, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, mitotic catastrophe and cell death in cancer cells.[2]
Caption: ATR Signaling Pathway and Point of Inhibition.
Quantitative Data from Xenograft Studies
The efficacy of ATR inhibitors has been demonstrated in numerous preclinical xenograft models, both as monotherapy and in combination with other anti-cancer agents. The following tables summarize key quantitative data from these studies.
Monotherapy Studies
| ATR Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Berzosertib (VX-970) | Non-Small Cell Lung Cancer | Patient-Derived Xenografts (PDX) | 60 mg/kg, PO, single dose | Inhibition of pChk1 in tumors | [8] |
| Ceralasertib (AZD6738) | Colorectal Cancer (ATM-deficient) | LoVo cell line | 50 mg/kg, PO, QD | Significant tumor growth inhibition | [1] |
| Ceralasertib (AZD6738) | Mantle Cell Lymphoma (ATM/p53-deficient) | Granta-519 cell line | 25 mg/kg, PO, BID | Tumor growth inhibition | [9] |
| RP-3500 | Gastric Cancer (ATM loss) | PDX | 5-10 mg/kg, PO, QD | Tumor regression | [10] |
| RP-3500 | Colon Cancer (ATM-compromised) | LoVo cell line | 7 mg/kg, PO, QD | Dose-dependent tumor growth inhibition | [10] |
| Elimusertib (BAY-1895344) | Breast Cancer | PDX (BCX.017, PDX.003.233, BCX.006) | 40 mg/kg, BID, 3 days on/4 days off | Partial response and prolonged event-free survival | [11] |
Combination Therapy Studies
| ATR Inhibitor | Combination Agent | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Berzosertib (VX-970) | Cisplatin | Non-Small Cell Lung Cancer | PDX | VX-970: 60 mg/kg PO; Cisplatin: 3 mg/kg IP | Complete tumor growth inhibition and durable regression | [8][12] |
| Berzosertib (VX-970) | Radiation | NSCLC Brain Metastasis | PDX | VX-970: 60 mg/kg; Radiation: 2.5 Gy x 5 fractions | Enhanced effect of radiation | [13] |
| Berzosertib (VX-970) | Irinotecan | Colorectal Cancer | Not specified | Not specified | Enhanced in vivo tumor response | [14] |
| Ceralasertib (AZD6738) | Carboplatin | Triple-Negative Breast Cancer | PDX | Ceralasertib: 25 mg/kg for 3 days; Carboplatin: Day 1 | Optimal tumor control | [15] |
| Ceralasertib (AZD6738) | Olaparib | Triple-Negative Breast Cancer (BRCA2-mutant) | PDX | Ceralasertib: Daily for 3-5 days/week | Complete tumor regression | [9] |
| VE-821 | Cisplatin | Gastric Cancer | Not specified | Not specified | Enhanced sensitivity to cisplatin | [16] |
| Elimusertib (BAY-1895344) | Niraparib | PARP-resistant models | PDX | Not specified | Enhanced antitumor activity | [11] |
Experimental Protocols
Detailed below are generalized protocols for conducting xenograft studies with ATR inhibitors. These should be adapted based on the specific cell line, mouse strain, and experimental goals.
Xenograft Model Establishment
-
Cell Culture : Culture the chosen cancer cell line (e.g., LoVo, Granta-519) in the recommended medium and conditions until a sufficient number of cells are obtained.
-
Cell Preparation : Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1x10^6 to 1x10^7 cells per injection).
-
Animal Model : Utilize immunodeficient mice, such as athymic nude mice or NSG mice, which are 6-8 weeks old.[17]
-
Tumor Implantation : Subcutaneously inject the cell suspension into the flank of each mouse. For patient-derived xenografts (PDX), small tumor fragments are implanted subcutaneously.[17]
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
Drug Formulation and Administration
-
ATR Inhibitor Formulation : Prepare the ATR inhibitor according to the manufacturer's instructions or as described in the literature. This often involves dissolving the compound in a vehicle such as a mixture of PEG, Solutol, and water.
-
Combination Agent Formulation : Prepare the chemotherapeutic agent (e.g., cisplatin, carboplatin) in a suitable vehicle, typically sterile saline.
-
Administration :
-
Oral Gavage (PO) : For orally bioavailable ATR inhibitors like Ceralasertib and RP-3500, administer the formulation directly into the stomach using a gavage needle.
-
Intraperitoneal (IP) Injection : For agents like cisplatin, inject the solution into the peritoneal cavity.
-
Intravenous (IV) Injection : Some formulations may require intravenous administration.
-
-
Dosing Schedule : Follow the dosing schedule as determined by preliminary studies or as reported in the literature (see tables above). This may involve daily, twice-daily, or intermittent dosing.[9][18]
Assessment of Antitumor Efficacy
-
Tumor Volume Measurement : Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Width² x Length) / 2.[19]
-
Body Weight Monitoring : Record the body weight of each mouse at the time of tumor measurement to monitor for treatment-related toxicity.
-
Endpoint Criteria : Define study endpoints, such as a maximum tumor volume, a specific time point, or signs of significant morbidity.
-
Data Analysis : Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to determine the significance of differences between treatment groups.
Pharmacodynamic Analysis
-
Tissue Collection : At the end of the study or at specific time points, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Western Blotting : Homogenize the frozen tumor tissue and extract proteins. Perform Western blotting to assess the levels of key pharmacodynamic biomarkers, such as phosphorylated CHK1 (pCHK1), a direct target of ATR, and γH2AX, a marker of DNA double-strand breaks.[7][8]
-
Immunohistochemistry (IHC) : Stain the formalin-fixed, paraffin-embedded tumor sections with antibodies against relevant biomarkers (e.g., pCHK1, γH2AX, Ki-67) to assess target engagement and cellular response within the tumor tissue.[16]
Caption: Experimental Workflow for ATR Inhibitor Xenograft Studies.
Conclusion
ATR inhibitors represent a promising class of anti-cancer agents with significant potential, particularly in tumors with underlying DNA damage response defects or high levels of replication stress. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical xenograft studies to evaluate the efficacy of novel ATR inhibitors. Careful consideration of the tumor model, dosing regimen, and combination strategy is crucial for the successful preclinical development of these targeted therapies.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targeting of ATR yields durable regressions in small cell lung cancers with high replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potentiation of tumor responses to DNA damaging therapy by the selective ATR inhibitor VX-970 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. ATR inhibitor M6620 (VX-970) enhances the effect of radiation in non-small cell lung cancer brain metastasis patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
Determining the Optimal Concentration of Atr-IN-18 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-18 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA (ssDNA) which arises during replication stress, a common feature of cancer cells.[1][2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2][3] By inhibiting ATR, this compound can selectively sensitize cancer cells to DNA damaging agents and induce synthetic lethality in tumors with specific DNA repair defects.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cell culture experiments. The protocols outlined below will enable the user to establish the cytotoxic and cytostatic effects of the compound, confirm its mechanism of action, and identify a suitable concentration range for further in vitro studies.
Data Presentation
Table 1: Example IC50 Values of ATR Inhibitors in Various Cancer Cell Lines
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for various ATR inhibitors across different cancer cell lines. This data serves as a reference point for establishing a starting concentration range for this compound. It is crucial to experimentally determine the IC50 for this compound in the specific cell line of interest.
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| M1774 | H146 | Small Cell Lung Cancer | ~0.1 | [4] |
| M1774 | H82 | Small Cell Lung Cancer | ~0.2 | [4] |
| M1774 | DMS114 | Small Cell Lung Cancer | ~0.3 | [4] |
| AZD6738 | HCT116 | Colorectal Cancer | ≥1 | [5] |
| AZD6738 | HT29 | Colorectal Cancer | ≥1 | [5] |
Mandatory Visualizations
ATR Signaling Pathway
Caption: The ATR signaling pathway is activated by ssDNA and leads to cell cycle arrest and DNA repair.
Experimental Workflow for Determining Optimal Concentration
Caption: A three-phased workflow to determine the optimal concentration of an ATR inhibitor.
Experimental Protocols
Disclaimer: The following protocols are general guidelines. Optimization for specific cell lines and experimental conditions is essential. As no specific data for this compound is publicly available, the suggested concentration ranges are based on other known ATR inhibitors and should be adjusted based on experimental results.
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT/MTS)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Prepare triplicate wells for each concentration.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS).
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of ATR Pathway Inhibition
This protocol confirms that this compound inhibits the ATR pathway by assessing the phosphorylation of its direct downstream target, Chk1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Inducing agent for replication stress (e.g., Hydroxyurea or UV radiation) - Optional, but recommended to enhance the p-Chk1 signal.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 1-6 hours). Include a vehicle control.
-
(Optional) 30 minutes before the end of the this compound treatment, add an inducing agent like hydroxyurea (e.g., 2 mM) to all wells (except for an untreated control) to induce replication stress and enhance the p-Chk1 signal.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-Chk1 signal to the total Chk1 signal. Compare the levels of p-Chk1 in treated versus control cells. A decrease in the p-Chk1/Chk1 ratio indicates inhibition of the ATR pathway.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression. ATR inhibition is expected to abrogate the S and G2/M checkpoints, leading to an accumulation of cells in these phases or an increase in sub-G1 population (indicative of apoptosis).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with effective concentrations of this compound (determined from Protocols 1 and 2) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the sub-G1 population.
-
Compare the cell cycle distribution of treated cells to the control cells.
-
Conclusion
By following these protocols, researchers can systematically determine the optimal concentration of this compound for their specific cell culture experiments. The initial dose-response assays will provide a working concentration range and the IC50 value. Subsequent western blot analysis will confirm the on-target activity of the inhibitor. Finally, cell cycle analysis will reveal the phenotypic consequences of ATR inhibition. This multi-faceted approach ensures the selection of a robust and biologically relevant concentration for generating reliable and reproducible data in downstream applications.
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Structure of ATR and Effects of ATRIP and Replication Protein A on Its DNA Binding and Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Colony Formation Assay with an ATR Inhibitor
These application notes provide a detailed protocol for assessing the long-term efficacy of an Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) inhibitor, exemplified here as Atr-IN-18, using a colony formation assay. This assay is a crucial tool for researchers, scientists, and drug development professionals to evaluate the cytotoxic and cytostatic effects of ATR inhibitors on the proliferative capacity of cancer cells.
Introduction to ATR Inhibition
Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) is a master regulator of the DNA damage response (DDR), a network of signaling pathways that preserve genomic integrity.[1][2] ATR is particularly activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and during replication stress.[2][3] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[1][4][5] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to elevated levels of replication stress, making ATR an attractive target for cancer therapy.[6][7] ATR inhibitors are being developed to exploit this dependency, often in combination with DNA-damaging agents.
The colony formation assay, or clonogenic assay, is an in vitro method used to determine the ability of a single cell to proliferate and form a colony.[8][9] This assay is considered the gold standard for measuring the long-term survival of cells after treatment with cytotoxic or cytostatic agents, such as ATR inhibitors.[8] It provides valuable insights into the ability of a drug to induce reproductive cell death.
ATR Signaling Pathway
The ATR signaling pathway is initiated by the recognition of RPA-coated single-stranded DNA, a common intermediate in various forms of DNA damage and replication stress. The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR's kinase activity. Activated ATR then phosphorylates a cascade of downstream targets to orchestrate the cellular response to DNA damage.
Experimental Protocol: Colony Formation Assay with this compound
This protocol outlines the steps for a 2D colony formation assay in a 6-well plate format.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, U2OS, or a cell line with known DDR deficiencies)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or other ATR inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Determine the optimal seeding density for your cell line through preliminary experiments to ensure the formation of distinct colonies (typically 200-1000 cells per well for a 6-well plate).
-
Plate the determined number of cells in each well of a 6-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test for a novel inhibitor could be from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The treatment duration can vary. For continuous exposure, the inhibitor is left in the medium for the entire duration of colony growth. For short-term exposure, treat the cells for a defined period (e.g., 24-72 hours), then wash the wells with PBS and replace with fresh, drug-free medium.
-
-
Incubation and Colony Growth:
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible to the naked eye (at least 50 cells per colony).
-
If the incubation period is long, it may be necessary to change the medium every 3-4 days.
-
-
Fixation and Staining:
-
Gently wash the wells twice with PBS to remove the medium.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with deionized water until the excess stain is removed.
-
Invert the plates on a paper towel and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates for a visual record.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[9][10]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment:
-
PE (%) = (Number of colonies formed / Number of cells seeded) x 100
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
-
-
Experimental Workflow
The following diagram illustrates the key steps in the colony formation assay.
Data Presentation
The results of a colony formation assay with this compound can be summarized in a table for clear comparison. The following is an example of how to present such data.
| This compound Concentration (nM) | Number of Cells Seeded | Mean Number of Colonies (± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle) | 500 | 185 ± 12 | 37.0 | 1.00 |
| 1 | 500 | 168 ± 10 | 33.6 | 0.91 |
| 10 | 500 | 124 ± 9 | 24.8 | 0.67 |
| 100 | 500 | 65 ± 7 | 13.0 | 0.35 |
| 1000 | 500 | 18 ± 4 | 3.6 | 0.10 |
| 10000 | 500 | 2 ± 1 | 0.4 | 0.01 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or very few colonies in the control wells | Seeding density is too low. | Optimize seeding density for your cell line. |
| Cells are not healthy. | Use cells in the exponential growth phase and handle them gently. | |
| Colonies are too dense and merge | Seeding density is too high. | Reduce the number of cells seeded per well. |
| High variability between replicate wells | Uneven cell distribution during seeding. | Ensure a single-cell suspension and mix well before plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate if edge effects are significant. |
Conclusion
The colony formation assay is a robust and sensitive method for evaluating the long-term anti-proliferative effects of ATR inhibitors like this compound. By providing a quantitative measure of cell reproductive death, this assay is an indispensable tool in the preclinical development of novel cancer therapeutics targeting the DNA damage response pathway. Careful optimization of experimental parameters, particularly cell seeding density, is crucial for obtaining reliable and reproducible results.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 8. ossila.com [ossila.com]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-18 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1][2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades that lead to cell cycle arrest, providing time for DNA repair.[1][3][4][5] The inhibition of ATR by molecules like this compound abrogates this checkpoint control, leading to premature mitotic entry and ultimately, cell death, particularly in cancer cells that are often reliant on the G2/M checkpoint for survival due to other genetic defects.[6]
This document provides detailed protocols for inducing and analyzing cell cycle arrest in cancer cell lines using this compound, with a focus on flow cytometry-based analysis of DNA content.
Mechanism of Action: ATR Inhibition and Cell Cycle Arrest
Under normal physiological conditions or in the presence of DNA damage, ATR is activated and subsequently phosphorylates a key downstream effector, Checkpoint Kinase 1 (Chk1).[3][4][5][7][8] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This inactivation prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. The net result is an arrest of the cell cycle, predominantly at the G2/M transition, allowing for DNA repair.
This compound, by inhibiting ATR kinase activity, prevents the phosphorylation and activation of Chk1.[4][5] This leads to the unabated activity of Cdc25 phosphatases, subsequent activation of CDK1, and a failure to arrest the cell cycle at the G2/M checkpoint, even in the presence of DNA damage. This forced mitotic entry with unrepaired DNA leads to genomic instability and cell death.
Caption: ATR signaling pathway and the effect of this compound.
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the treatment of a cancer cell line (e.g., HeLa) with this compound to induce cell cycle arrest.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for initial experiments is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for a specified time, for example, 24 hours.
-
Harvesting: After the incubation period, aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells.
-
Collection: Once the cells have detached, add complete medium to inactivate the trypsin, and transfer the cell suspension to a conical tube.
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in PBS for the next step of the analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for staining the harvested cells with propidium iodide (PI) for DNA content analysis.[9][10]
Materials:
-
Harvested cells from Protocol 1
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation: Centrifuge the harvested cells and discard the supernatant. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: After fixation, centrifuge the cells to remove the ethanol. Wash the cell pellet with PBS to remove any residual ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.
Caption: Experimental workflow for analyzing cell cycle arrest.
Data Presentation
The following table presents representative data on the effect of this compound on the cell cycle distribution of a hypothetical cancer cell line after 24 hours of treatment. This data illustrates a dose-dependent increase in the G2/M population, which is the expected outcome of ATR inhibition.
| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle) | 55.2 | 25.1 | 19.7 |
| 0.1 | 52.8 | 24.5 | 22.7 |
| 1 | 45.3 | 20.1 | 34.6 |
| 5 | 30.1 | 15.5 | 54.4 |
| 10 | 22.5 | 10.2 | 67.3 |
Note: The data presented in this table is for illustrative purposes only and represents a typical expected outcome. Actual results may vary depending on the cell line, experimental conditions, and the specific batch of the inhibitor.
Troubleshooting
-
High percentage of debris in flow cytometry data: Ensure gentle handling of cells during harvesting and fixation to minimize cell lysis.
-
Broad G1 and G2/M peaks: Ensure proper fixation and staining procedures. Inconsistent staining can lead to broader peaks.
-
No significant change in cell cycle distribution: The concentration of this compound may be too low, or the incubation time may be too short. A dose-response and time-course experiment is recommended. The chosen cell line might also be resistant to ATR inhibition.
Conclusion
This compound is a valuable tool for studying the role of the ATR kinase in cell cycle regulation and for investigating its potential as a therapeutic agent. The protocols provided here offer a framework for researchers to analyze the effects of this compound on cell cycle progression using flow cytometry. The expected outcome of treatment is an accumulation of cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner.
References
- 1. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitotic ATR-Chk1 pathway promotes CDK1 activity for faithful chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Cyclin D1 Regulated by ATM or ATR Controls Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX after Atr-IN-18 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-18 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR). ATR is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[1][2][3] Once activated, ATR phosphorylates a cascade of downstream targets, including the histone variant H2AX on serine 139, to form γH2AX.[2][4][5] γH2AX serves as a critical marker for DNA double-strand breaks (DSBs) and sites of replication stress, forming distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[6][7][8]
These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX following treatment with this compound. This method allows for the quantitative analysis of DNA damage and the cellular response to ATR inhibition, making it a valuable tool for basic research and drug development.
Principle of the Assay
Exposure of cells to DNA damaging agents or replication stress leads to the activation of ATR, which in turn phosphorylates H2AX at serine 139. This phosphorylated form, γH2AX, rapidly accumulates at the sites of DNA damage, forming discrete nuclear foci.[6][7] Each focus is thought to represent a single DNA double-strand break or a site of stalled replication.[6] By using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody, these foci can be visualized and quantified using fluorescence microscopy.
Treatment with this compound is expected to inhibit ATR-mediated phosphorylation of H2AX. This can be observed as a reduction in the formation of γH2AX foci induced by DNA damaging agents that primarily activate the ATR pathway (e.g., UV radiation, hydroxyurea).[9] Conversely, in cancer cells with high intrinsic replication stress, chronic inhibition of ATR can lead to an accumulation of DNA damage and a subsequent increase in γH2AX foci, often mediated by other kinases like ATM and DNA-PKcs.[10]
Data Presentation
The following tables summarize expected quantitative data from immunofluorescence analysis of γH2AX foci after this compound exposure under different experimental conditions.
Table 1: Effect of this compound on UV-Induced γH2AX Foci Formation
| Treatment Group | This compound (1 µM) | UV Radiation (10 J/m²) | Average γH2AX Foci per Cell (± SD) | Fold Change vs. Control |
| Control | - | - | 2 ± 1 | 1.0 |
| This compound alone | + | - | 3 ± 2 | 1.5 |
| UV Radiation alone | - | + | 55 ± 8 | 27.5 |
| This compound + UV Radiation | + | + | 15 ± 5 | 7.5 |
Table 2: Effect of this compound on Hydroxyurea (HU)-Induced γH2AX Foci Formation
| Treatment Group | This compound (1 µM) | Hydroxyurea (2 mM) | Average γH2AX Foci per Cell (± SD) | Fold Change vs. Control |
| Control | - | - | 3 ± 1 | 1.0 |
| This compound alone | + | - | 4 ± 2 | 1.3 |
| Hydroxyurea alone | - | + | 48 ± 6 | 16.0 |
| This compound + Hydroxyurea | + | + | 12 ± 4 | 4.0 |
Table 3: Effect of Chronic this compound Exposure on γH2AX Foci in Cancer Cells with High Replication Stress
| Cell Line | Treatment Duration | This compound (1 µM) | Average γH2AX Foci per Cell (± SD) | Fold Change vs. Untreated |
| U2OS (High Replication Stress) | 24 hours | - | 8 ± 3 | 1.0 |
| U2OS (High Replication Stress) | 24 hours | + | 25 ± 7 | 3.1 |
| Normal Fibroblasts | 24 hours | - | 2 ± 1 | 1.0 |
| Normal Fibroblasts | 24 hours | + | 3 ± 2 | 1.5 |
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of γH2AX.
Materials and Reagents
-
Cell Culture: Adherent cells (e.g., U2OS, HeLa, or primary fibroblasts)
-
Culture Medium: Appropriate for the cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Coverslips: Sterile, glass
-
6-well plates
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., UV-C light source, Hydroxyurea)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or other appropriate fluorophore-conjugated secondary antibody)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Microscope slides
-
Fluorescence Microscope with appropriate filters
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.
-
Place one sterile coverslip into each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Treatment:
-
This compound Treatment: Prepare working concentrations of this compound in pre-warmed cell culture medium. Remove the old medium from the wells and add the medium containing this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 1-24 hours).
-
DNA Damage Induction:
-
UV Irradiation: Aspirate the medium, wash the cells once with PBS, and irradiate with a specific dose of UV-C (e.g., 10 J/m²). Immediately add back the appropriate pre-warmed medium (with or without this compound) and incubate for the desired recovery time (e.g., 1-4 hours).
-
Hydroxyurea (HU) Treatment: Add HU to the cell culture medium to the final desired concentration (e.g., 2 mM) and incubate for the specified duration.
-
-
-
Immunofluorescence Staining:
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[11]
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[11]
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in 1% BSA in PBS to the recommended concentration (e.g., 1:500 to 1:1000).
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS to the recommended concentration (e.g., 1:1000).
-
Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Add a DAPI solution (e.g., 300 nM in PBS) to each coverslip and incubate for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images of multiple fields of view for each experimental condition, ensuring a sufficient number of cells are analyzed (at least 100 cells per condition is recommended).
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler.[11] The analysis typically involves segmenting the nuclei based on the DAPI signal and then identifying and counting the distinct fluorescent foci within each nucleus.
-
Visualizations
Caption: ATR Signaling Pathway Leading to γH2AX Formation.
Caption: Immunofluorescence Staining Workflow for γH2AX.
References
- 1. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of γH2AX in Replication Stress-induced Carcinogenesis: Possible Links and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATR barrier to replication-born DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics of ATR signaling in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic ATR signaling shapes DNA end resection and suppresses toxic DNA-PKcs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Information on "Atr-IN-18" is Not Publicly Available
Despite a comprehensive search of scientific literature and public databases, no information was found on a compound specifically designated as "Atr-IN-18." This suggests that "this compound" may be an internal compound code not yet disclosed in public forums, a misnomer, or a compound that has not been described in published research.
As a result, the detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams requested for "this compound" cannot be provided. The creation of such specific and technical documentation requires accessible data from preclinical and clinical studies, which is not available for this compound.
General Information on ATR Inhibitors
While information on "this compound" is unavailable, a significant body of research exists for other potent and selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitors. These inhibitors are a class of drugs that target the ATR kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] By inhibiting ATR, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with mutations in the ATM gene, and can enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[3][4]
Well-documented ATR inhibitors that have been evaluated in preclinical and clinical studies include:
-
Berzosertib (VX-970, M6620)
-
Ceralasertib (AZD6738)
-
Elimusertib (BAY-1895344)
Should you be interested in the in vivo dosing, administration, and protocols for a specific, publicly documented ATR inhibitor, please provide the name of the compound.
General Signaling Pathway for ATR Inhibition
The ATR signaling pathway is a central regulator of the cellular response to DNA replication stress and single-strand DNA breaks.[4][5] When activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[6][7] ATR inhibitors block this process, leading to the accumulation of DNA damage and, ultimately, cell death in cancer cells that are highly reliant on this pathway for survival.[2]
Below is a generalized diagram representing the ATR signaling pathway and the mechanism of action for ATR inhibitors.
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Atr-IN-18 solubility and stability issues
Disclaimer: Publicly available information on the solubility and stability of a compound specifically named "Atr-IN-18" is limited. The following troubleshooting guide and FAQ have been constructed based on common challenges encountered with novel small molecule inhibitors in a research setting and provide a template for addressing such issues. The quantitative data presented is illustrative.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Researchers may encounter challenges in dissolving this compound for in vitro and in vivo experiments. The following table summarizes the approximate solubility in common laboratory solvents.
Table 1: this compound Solubility Data (Illustrative)
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 100 mM | Recommended for stock solutions. |
| Ethanol | ~10 mM | May precipitate at lower temperatures. |
| Methanol | ~5 mM | Lower solubility compared to Ethanol. |
| PBS (pH 7.4) | < 1 µM | Practically insoluble in aqueous buffers. |
| Water | < 0.1 µM | Insoluble. |
Experimental Protocol: Determining Solubility of this compound
-
Materials: this compound powder, selected solvents (e.g., DMSO, Ethanol), vortex mixer, sonicator, spectrophotometer or HPLC.
-
Method:
-
Prepare a series of saturated solutions by adding an excess of this compound powder to a known volume of each solvent.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and prepare a series of dilutions.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
The highest concentration measured represents the saturation solubility.
-
Figure 1: Troubleshooting workflow for dissolving this compound.
Issue: this compound Stability and Degradation
This compound may exhibit limited stability under certain conditions, which can impact experimental reproducibility.
Table 2: this compound Stability Profile (Illustrative)
| Condition | Stability | Notes |
| Solid (at -20°C) | Stable for ≥ 12 months | Protect from light and moisture. |
| DMSO stock (at -20°C) | Stable for ~3 months | Avoid repeated freeze-thaw cycles. |
| DMSO stock (at 4°C) | Stable for ~1 week | |
| Aqueous buffer (at 37°C) | Unstable, significant degradation after 2 hours | Rapid hydrolysis may occur. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into aqueous media for my cell-based assay. What should I do?
A1: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final assay medium may be above its aqueous solubility limit.
-
Reduce the DMSO concentration: While making serial dilutions, ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced precipitation.
-
Use a carrier protein: Including a protein like bovine serum albumin (BSA) in your dilution buffer can help to keep the compound in solution.
-
Consider formulation aids: For in vivo studies, formulation with vehicles containing surfactants (e.g., Tween-80, Cremophor EL) or cyclodextrins may be necessary.
Q2: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a sign of compound instability.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in aqueous buffers immediately before use. Do not store the compound in aqueous solutions.
-
Limit freeze-thaw cycles: Aliquot your DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect from light: Store the solid compound and stock solutions protected from light, as some molecules are light-sensitive.
Q3: How should I store this compound?
A3:
-
Solid form: Store at -20°C, protected from light and moisture.
-
DMSO stock solution: Aliquot and store at -20°C for long-term storage (up to 3 months) or at 4°C for short-term use (up to one week).
Q4: What is the expected mechanism of action for this compound?
A4: As an ATR (Ataxia Telangiectasia and Rad3-related) inhibitor, this compound is expected to block the ATR kinase activity, a key regulator of the DNA damage response (DDR). This inhibition prevents the phosphorylation of downstream targets like Chk1, leading to the accumulation of DNA damage and ultimately cell cycle arrest or apoptosis, particularly in cancer cells with high replicative stress.
Figure 2: Simplified ATR signaling pathway and the inhibitory action of this compound.
Figure 3: Logical relationship for troubleshooting inconsistent experimental results.
How to dissolve Atr-IN-18 for in vitro studies
This technical support center provides guidance on the dissolution and use of Atr-IN-18 for in vitro studies. Based on available data, this compound is identified as a potent and selective ATR (Ataxia-Telangiectasia and Rad3-related) kinase inhibitor, likely referring to the well-characterized compound VE-821. The following information is based on the properties of VE-821.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound (VE-821) is dimethyl sulfoxide (DMSO). It is also soluble in dimethylformamide (DMF).
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution is commonly used in research. To enhance dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.
Q3: What are the storage conditions and stability of the this compound stock solution?
A3: this compound powder is stable for up to three years when stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots are stable for up to 1 year at -80°C and for up to 6 months at -20°C.[1] For short-term use (within one week), aliquots can be stored at 4°C.
Q4: What is the recommended working concentration of this compound for in vitro experiments?
A4: The optimal working concentration of this compound can vary depending on the cell line and experimental design. However, a common concentration range used in published studies is between 0.1 µM and 10 µM.[2][3][4][5] For example, a concentration of 1 µM has been shown to effectively sensitize pancreatic cancer cells to radiation.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. The compound has low solubility at room temperature. 2. The DMSO is not of high quality or contains water. | 1. Warm the solution at 37°C for 10-15 minutes. 2. Use an ultrasonic bath to aid dissolution. 3. Ensure you are using fresh, anhydrous (water-free) DMSO.[6] |
| Precipitation occurs when adding the DMSO stock solution to aqueous cell culture medium. | 1. The final concentration of DMSO in the medium is too high. 2. The solubility of this compound in aqueous solutions is low.[7] 3. The stock solution was not properly vortexed before dilution. | 1. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%.[8] 2. Prepare an intermediate dilution of the stock solution in cell culture medium before adding it to the final culture volume. 3. Vortex the stock solution aliquot before adding it to the medium. 4. If precipitation persists, consider using a different solvent for the final dilution, such as a 1:2 solution of DMF:PBS (pH 7.2), though aqueous solutions are not recommended for long-term storage.[7] |
| Inconsistent experimental results. | 1. Degradation of the stock solution due to improper storage. 2. Inaccurate pipetting of the highly concentrated stock solution. | 1. Always use freshly thawed aliquots of the stock solution and avoid repeated freeze-thaw cycles.[1] 2. Prepare a fresh intermediate dilution from the stock solution for each experiment. 3. Calibrate your pipettes regularly to ensure accurate dispensing of small volumes. |
Quantitative Data Summary
| Property | Value | Solvent | Reference |
| Solubility | ~20 mg/mL | DMSO | [7] |
| ~50 mg/mL | DMF | [7] | |
| ~0.3 mg/mL | 1:2 solution of DMF:PBS (pH 7.2) | [7] | |
| Stock Solution Stability | 1 year | DMSO at -80°C | [1][6] |
| 6 months | DMSO at -20°C | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Weighing the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 368.41 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, weigh 3.68 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage or at -20°C for up to six months.
Protocol for Treating Cells with this compound
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 100X or 1000X intermediate dilution of the stock solution in sterile cell culture medium or PBS. For example, to make a 1 mM (1000 µM) intermediate dilution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Treat Cells: Add the appropriate volume of the stock or intermediate dilution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 1 µL of the 1 mM intermediate dilution. Gently swirl the plate to ensure even distribution of the compound.
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATR Signaling Pathway and Inhibition by this compound (VE-821).
Caption: Experimental Workflow for In Vitro Studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. VE-821 | ATM/ATR | TargetMol [targetmol.com]
Technical Support Center: Understanding Off-Target Effects of ATR Inhibitors in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of commonly used ATR inhibitors in cancer cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am using an ATR inhibitor in my experiments and observing unexpected phenotypes. Could these be due to off-target effects?
A1: Yes, unexpected cellular responses can arise from off-target activities of kinase inhibitors. While many ATR inhibitors are highly selective, they can interact with other kinases, particularly at higher concentrations. It is crucial to consult the selectivity profile of the specific inhibitor you are using. For instance, while inhibitors like VE-821 and Ceralasertib (AZD6738) show high selectivity for ATR over other PIKK family members like ATM and DNA-PK, some inhibitors may exhibit activity against other kinases such as PI3K and mTOR.[1]
Q2: How can I differentiate between on-target ATR inhibition and off-target effects?
A2: To distinguish between on-target and off-target effects, consider the following approaches:
-
Use multiple, structurally distinct ATR inhibitors: If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of ATR should rescue the on-target phenotype but not the off-target effects.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the inhibitor, consistent with its IC50 for ATR. Off-target effects may only appear at higher concentrations.
-
siRNA/shRNA knockdown: Compare the phenotype induced by the inhibitor with that of ATR knockdown. Concordant results suggest an on-target effect.[2]
Q3: What are some of the known off-target kinases for commonly used ATR inhibitors?
A3: While many modern ATR inhibitors are highly selective, earlier compounds and even some current clinical candidates may have off-target activities. For example, some dual PI3K/mTOR inhibitors have been found to also inhibit ATR.[3] Chemoproteomic profiling has identified that while ATR is the only common target kinase for several clinical ATR inhibitors, some compounds can bind to other kinases like PI3KCB and PIK3C2A at higher concentrations.[4]
Troubleshooting Guide
Issue: Inconsistent results with ATR inhibitors across different cancer cell lines.
Possible Cause: Cell-line specific expression of off-target kinases. The off-target profile of an inhibitor can be context-dependent, varying with the relative expression levels of different kinases in a particular cell line.
Troubleshooting Steps:
-
Characterize your cell lines: Perform baseline proteomic or transcriptomic analysis to understand the expression levels of potential off-target kinases.
-
Consult selectivity data: Refer to comprehensive kinase selectivity data for your specific inhibitor to identify potential off-target liabilities.
-
Titrate the inhibitor: Use the lowest effective concentration of the ATR inhibitor to minimize off-target effects.
Issue: Observed phenotype does not align with the known functions of the ATR pathway.
Possible Cause: The observed phenotype may be a result of inhibiting an off-target kinase or a non-canonical function of ATR. Recent studies have suggested that ATR has roles outside of the DNA damage response.[5]
Troubleshooting Steps:
-
Investigate alternative pathways: Consider if the observed phenotype could be explained by the inhibition of other signaling pathways.
-
Review literature for non-canonical ATR functions: Explore recent research on the diverse roles of ATR in cellular processes beyond the canonical DNA damage response.
-
Employ orthogonal approaches: Use genetic methods (e.g., CRISPR/Cas9-mediated knockout) to validate that the phenotype is indeed ATR-dependent.
Quantitative Data on ATR Inhibitor Selectivity
The following table summarizes the selectivity of several common ATR inhibitors against other kinases. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Off-Target Kinases (or high selectivity against) | Quantitative Data (Example) | Reference |
| VE-821 | >100-fold selectivity for ATR versus ATM, PI3K, DNA-PK, and mTOR. | Ki/IC50 of 13 nM/26 nM for ATR.[6] | [1] |
| Ceralasertib (AZD6738) | High selectivity against other kinases (0/442 kinases with >50% inhibition at 1µM). No significant inhibition of DNA-PK, ATM, mTOR, or AKT (IC50 > 5µM). | In vitro enzyme IC50 of 0.001µM for ATR.[7] | [7] |
| Berzosertib (VE-822/VX-970) | Highly selective for ATR. | IC50 of 19 nM in HT29 cells.[6] | [1] |
| NVP-BEZ235 | Dual PI3K and mTOR inhibitor, also potent against ATM, ATR, and DNA-PKcs. | IC50 for ATR of 21 nM.[6] | [3] |
Experimental Protocols
Kinase Selectivity Profiling using Chemoproteomics
This method allows for the unbiased identification of protein targets of a small molecule inhibitor in a cellular context.
-
Lysate Preparation: Prepare a lysate from the cancer cell line of interest that preserves native protein conformations and interactions.
-
Immobilized Kinase Inhibitor Matrix: Couple a broad-spectrum kinase inhibitor to a solid support (e.g., sepharose beads) to create an affinity matrix.
-
Competitive Binding: Incubate the cell lysate with the affinity matrix in the presence of increasing concentrations of the free ATR inhibitor being tested.
-
Elution and Digestion: Elute the proteins that remain bound to the matrix and digest them into peptides.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., using tandem mass tags) to determine the binding affinity of the inhibitor to a wide range of kinases.[8]
Western Blotting for ATR Pathway Activity
This technique is used to assess the on-target activity of an ATR inhibitor by measuring the phosphorylation of its downstream targets.
-
Cell Treatment: Treat cancer cells with the ATR inhibitor at various concentrations and for different durations. Include a positive control for DNA damage (e.g., UV radiation or hydroxyurea).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CHK1 (a direct downstream target of ATR) and total CHK1. Also, probe for γH2AX as a marker of DNA damage.[9]
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The ratio of phosphorylated to total protein indicates the level of pathway inhibition.
Visualizations
Caption: Simplified ATR signaling pathway in response to cellular stress.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Logical relationship between on-target and off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD6738 [openinnovation.astrazeneca.com]
- 8. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 9. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ATR-IN-18 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATR-IN-18, a potent and orally active ATR kinase inhibitor (IC50: 0.69 nM). The information is tailored for researchers, scientists, and drug development professionals investigating resistance mechanisms to ATR inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from various forms of DNA damage and replication stress.[1] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (CHK1).[2][3] This phosphorylation cascade leads to cell cycle arrest, providing time for DNA repair, and stabilizes stalled replication forks to prevent genome instability.[1][4] By inhibiting ATR, this compound prevents the phosphorylation of CHK1, leading to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint), disruption of DNA repair, and ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[1][4]
Q2: My cells are developing resistance to this compound. What are the known mechanisms of resistance?
A2: Acquired resistance to ATR inhibitors is an emerging area of research. Two prominent mechanisms have been identified:
-
Loss of Nonsense-Mediated Decay (NMD) Factors, such as UPF2: Studies in gastric cancer models have shown that the loss of NMD components, particularly UPF2, can lead to significant resistance to ATR inhibitors.[5][6][7] This resistance is associated with an altered DNA damage response, failure to activate a G1/S checkpoint upon ATR inhibition, and a reduction in transcription-replication collisions, which are a source of replication stress that sensitizes cells to ATR inhibitors.[5][6][7]
-
Suppression of Transcription-Associated Replication Stress: Loss of Cyclin C or CDK8, components of the RNA polymerase II mediator complex, has been shown to confer resistance to ATR inhibitors.[8][9] This resistance mechanism is linked to a decrease in the formation of DNA:RNA hybrids during the S-phase of the cell cycle, which in turn reduces transcription-replication stress and subsequent DNA damage.[8]
Other potential mechanisms of resistance include alterations in cell cycle checkpoint regulation, such as the loss of the CDK-regulator phosphatase CDC25A.[10]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptom: Your cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Investigation |
| Development of Acquired Resistance | Confirm the shift in IC50 with a dose-response curve comparing the parental and suspected resistant cell lines. A >10-fold increase in IC50 is a strong indicator of resistance.[5] |
| Loss of UPF2 Expression | Perform Western blot or qRT-PCR to assess the protein or mRNA levels of UPF2 in your resistant cell line compared to the parental line. |
| Loss of CDK8/Cyclin C Expression | Similarly, check the expression levels of CDK8 and Cyclin C via Western blot or qRT-PCR. |
| Altered Cell Cycle Checkpoint Control | Analyze the cell cycle distribution of parental and resistant cells with and without this compound treatment using flow cytometry. Resistant cells may fail to arrest at the G1/S or G2/M checkpoint.[5][6][7] |
Problem 2: Lack of CHK1 Phosphorylation Inhibition by this compound
Symptom: Western blot analysis shows no decrease in phosphorylated CHK1 (p-CHK1 at Ser345) in your resistant cell line upon treatment with this compound, unlike the parental line.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Investigation |
| Altered Drug Efflux | Increased expression of multidrug resistance transporters could be clearing the inhibitor from the cells. Consider performing co-treatment with known efflux pump inhibitors to see if sensitivity is restored. |
| Target Modification | While less common for kinase inhibitors, mutations in the ATR kinase domain could potentially prevent inhibitor binding. This would require sequencing of the ATR gene in the resistant cell line. |
| Upstream Pathway Alterations | The mechanism of resistance may lie upstream of ATR activation, reducing the overall reliance of the cell on the ATR-CHK1 pathway. Investigate pathways that modulate replication stress. |
Quantitative Data Summary
The following tables provide a summary of quantitative data reported in studies on ATR inhibitor resistance.
Table 1: IC50 Fold Change in ATRi Resistant Cell Lines
| Cell Line | Resistance Mechanism | ATR Inhibitor | IC50 Fold Change (Resistant vs. Parental) | Reference |
| AGS (Gastric Cancer) | UPF2 Knockout | AZD6738 (Ceralasertib) | ~10-fold | [5] |
| AGS (Gastric Cancer) | UPF2 Knockout | M6620 (Berzosertib) | ~10-fold | [5] |
| HAP-1 | CDK8 Knockout | AZD6738 (Ceralasertib) | Significant increase (qualitative) | [9] |
Table 2: Cell Cycle Distribution Changes in ATRi Resistant Cells
| Cell Line | Resistance Mechanism | Treatment | Effect on Cell Cycle | Reference |
| AGS (Gastric Cancer) | UPF2 Knockout | ATR inhibitor | Failure to accumulate in G1 phase compared to parental cells. | [5][6][7] |
| VCaP (Prostate Cancer) | Sensitive | CDK8/19 inhibitor | Decrease in G1 phase, increase in S phase population. | [11] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Chronic Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold) than the initial IC50.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. Once a resistant population is established, perform single-cell cloning to isolate and expand resistant clones.
Western Blot for p-CHK1 (Ser345) and Total CHK1
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time and dose. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345) and total CHK1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: In sensitive cells, this compound should decrease p-CHK1 levels. In resistant cells, this inhibition may be attenuated or absent.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control for the desired duration.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
Visualizations
Caption: ATR Signaling Pathway and Mechanisms of Resistance to this compound.
Caption: Workflow for Generating this compound Resistant Cell Lines.
Caption: Logical Flow for Troubleshooting this compound Resistance.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ATR-CHK1 Axis in Cancer Therapy | MDPI [mdpi.com]
- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 [escholarship.org]
- 7. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of Cyclin C or CDK8 provides ATR inhibitor resistance by suppressing transcription-associated replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Using ATR Inhibitors
Disclaimer: Publicly available experimental data and established protocols specifically for Atr-IN-18 are limited. This guide provides troubleshooting advice, experimental protocols, and reference data based on the well-characterized class of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors. These general principles are applicable to novel inhibitors like this compound but should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ATR inhibitor is not showing any effect. How can I troubleshoot this?
A1: This is a common issue that can arise from several factors. Follow these steps to diagnose the problem:
-
Confirm Target Engagement: The most critical step is to verify that the inhibitor is engaging its target, ATR kinase. The canonical downstream marker of ATR activity is the phosphorylation of Checkpoint Kinase 1 (Chk1) at Serine 345 (p-Chk1 S345).
-
Action: Pre-treat your cells with a DNA damaging agent that induces replication stress (e.g., Hydroxyurea (HU) or a topoisomerase inhibitor like Camptothecin) to activate the ATR pathway. Then, co-treat with your ATR inhibitor.[1] Perform a Western blot to check for a dose-dependent reduction in p-Chk1 (S345) levels.[2] If p-Chk1 levels do not decrease, the inhibitor is not working as expected.
-
-
Check Compound Solubility and Stability: ATR inhibitors are often hydrophobic and may precipitate out of solution, especially in aqueous culture media.
-
Action: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into media, ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions, including vehicle controls. Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
-
Review Concentration and Treatment Time: The effective concentration (IC50) can vary significantly between cell lines.[3]
-
Action: Perform a dose-response experiment across a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 in your specific cell line. Ensure the treatment duration is sufficient for the desired biological effect. For inhibition of signaling, a few hours may be enough[1], while for effects on cell viability, 72 hours or more is common.[1][4]
-
Q2: I'm observing high levels of cell death even at low concentrations of the inhibitor. Is this expected?
A2: High cytotoxicity could be due to on-target effects, off-target effects, or issues with the experimental setup.
-
On-Target Effect: Cancer cells with high levels of replication stress or defects in other DNA damage response pathways (like ATM) can be highly dependent on ATR for survival.[5] Inhibition of ATR in these cells can be synthetically lethal.
-
Action: Characterize the baseline level of replication stress (e.g., by measuring basal γH2AX levels) and the status of other DNA repair pathways in your cell line. High dependence on ATR could explain the potent cytotoxic effect.
-
-
Off-Target Effects: At higher concentrations, some inhibitors may affect other kinases or cellular processes, leading to toxicity.[6]
-
Action: If possible, test another structurally different ATR inhibitor to see if it recapitulates the same phenotype. This can help distinguish a specific on-target effect from a compound-specific off-target effect.[6]
-
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control to confirm.
Q3: How do I prepare and store my this compound stock solution?
A3: While specific data for this compound is unavailable, general guidelines for kinase inhibitors are as follows:
-
Solvent: High-purity, anhydrous DMSO is the most common solvent.
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume added to your cell culture medium.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Some compounds can be unstable in solution over long periods, even when frozen.[7] Studies have shown that many compounds are stable in DMSO/water mixtures for extended periods at 4°C, but it is best practice to minimize water content and store frozen.[7]
Quantitative Data for Representative ATR Inhibitors
Specific data for this compound is not publicly available. The following table summarizes data for other well-characterized ATR inhibitors to provide a reference range for experimental design.
| Inhibitor Name | Common IC50 Range (Cell Viability) | Target | Notes |
| Ceralasertib (AZD6738) | 50 nM - 1 µM | ATR Kinase | Potent and selective; crosses the blood-brain barrier.[1] |
| Elimusertib (VX-970/M9251) | 100 nM - 2 µM | ATR Kinase | One of the first-in-class ATR inhibitors; some off-target effects on autophagy have been reported at high concentrations.[6] |
| Berzosertib (M6620/VX-970) | 100 nM - 5 µM | ATR Kinase | Often used in combination with DNA damaging agents. |
| VE-821 | 200 nM - 10 µM | ATR Kinase | A widely used preclinical tool compound.[8] |
Key Experimental Protocols
Protocol 1: Western Blot for ATR Target Engagement (p-Chk1)
This protocol verifies that the ATR inhibitor is effectively blocking the ATR signaling pathway in cells.
-
Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Induce Replication Stress: Treat cells with a DNA damaging agent (e.g., 100 nM Camptothecin or 2 mM Hydroxyurea) for 3-4 hours to robustly activate ATR.
-
Inhibitor Treatment: Pre-treat a parallel set of cells with various concentrations of the ATR inhibitor (e.g., 0, 10, 100, 1000 nM) for 1 hour before adding the DNA damaging agent for the final 3-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-total Chk1
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the p-Chk1/Total Chk1 ratio indicates successful ATR inhibition.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of the ATR inhibitor on cell proliferation and survival.
-
Cell Plating: Seed cells in a 96-well opaque plate at a low density (e.g., 1,000-3,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Add the ATR inhibitor in a series of dilutions (e.g., 8-point, 3-fold dilutions) to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot the results to determine the IC50 value.[4]
Visualizations
ATR Signaling Pathway and Inhibition
// Pathway connections {ssDNA, StalledFork} -> RPA [label=" recruits", fontsize=8]; RPA -> ATRIP [label=" recruits", fontsize=8]; ATRIP -> ATR; RPA -> TopBP1 [label=" recruits", fontsize=8]; TopBP1 -> ATR [label=" activates", style=dashed, arrowhead=tee]; ATR -> Chk1 [label=" phosphorylates", fontsize=8]; Chk1 -> pChk1; pChk1 -> {CellCycle, ForkStab, Repair} [label=" promotes", fontsize=8];
// Inhibition Inhibitor -> ATR [label=" blocks kinase\nactivity", color="#EA4335", style=dashed, arrowhead=tee, penwidth=2.0]; } caption: "ATR pathway activation by replication stress and inhibition by this compound."
General Experimental Workflow
// Nodes start [label="Start: Hypothesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare fresh inhibitor\nstock solution (e.g., 10mM in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; plate [label="Plate cells for experiment\n(e.g., 96-well for viability, 6-well for WB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Treat cells with inhibitor\n(include vehicle control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate for defined period\n(e.g., 2-4h for signaling, 72h for viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest cells for analysis\n(Lysis for WB, Reagent for Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Perform Assay\n(Western Blot or Viability Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Analyze Data\n(Quantify bands, calculate IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> plate; plate -> treat; treat -> incubate; incubate -> harvest; harvest -> analysis; analysis -> data; data -> end; } caption: "A general workflow for experiments using an ATR inhibitor."
Troubleshooting Logic: "Inhibitor Not Working"
// Nodes start [label="Problem:\nNo inhibitor effect observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_target [label="Did you confirm target engagement?\n(e.g., Western for p-Chk1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_solubility [label="Is the compound soluble in media?\nDid you make fresh stock?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_dose [label="Did you perform a wide\ndose-response curve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_no [label="Action: Make fresh stock.\nObserve media for precipitation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_no [label="Action: Test a wider range of\nconcentrations (nM to µM).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; target_no [label="Action: Run p-Chk1 Western blot.\nThis is the most critical control.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; target_yes [label="Target is inhibited, but no\nphenotype observed. Consider:\n- Cell line is not dependent on ATR\n- Assay is not sensitive enough\n- Insufficient treatment time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_target [label=" First check"]; check_target -> target_no [label=" No"]; check_target -> check_solubility [label=" Yes"]; check_solubility -> sol_no [label=" No"]; check_solubility -> check_dose [label=" Yes"]; check_dose -> dose_no [label=" No"]; check_dose -> target_yes [label=" Yes"]; } caption: "A decision tree for troubleshooting lack of inhibitor effect."
References
- 1. Functionally-instructed modifiers of response to ATR inhibition in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gammadata.se [gammadata.se]
- 3. researchgate.net [researchgate.net]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Solubility table - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Bioavailability of Atr-IN-18 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges associated with the in vivo administration of Atr-IN-18, a representative poorly soluble ATR kinase inhibitor. The information provided is based on established principles for improving the bioavailability of similar compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and similar poorly soluble compounds.
| Issue/Observation | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Particle Size Reduction: Micronization or nanosuspension can increase the surface area for dissolution.[1][2][3] 2. Formulation Enhancement: Utilize solubility-enhancing formulations such as solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin complexes.[1][2][4][5][6] 3. Salt Formation: Prepare a more soluble salt form of the compound.[4][5][6][7] |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption due to formulation inhomogeneity or physiological differences (e.g., gastric pH, food effects). | 1. Homogenize Formulation: Ensure the dosing formulation is a uniform suspension or solution. Use appropriate vehicles and sonication if necessary. 2. Control Food Intake: Fast animals overnight before dosing to reduce variability from food effects.[4][5] 3. Optimize Vehicle: Use a vehicle that ensures consistent wetting and dispersion of the compound. Co-solvents or surfactants may be beneficial.[8] |
| Precipitation of the compound in the dosing vehicle or upon administration. | The compound's solubility limit is exceeded in the chosen vehicle or upon mixing with gastrointestinal fluids. | 1. Vehicle Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles. 2. pH Adjustment: If the compound's solubility is pH-dependent, adjust the pH of the dosing vehicle.[7][8] 3. Use of Precipitation Inhibitors: Incorporate polymers that can maintain a supersaturated state of the drug in the gastrointestinal tract.[5] |
| Signs of poor tolerability or toxicity in dosed animals. | The vehicle itself may be causing adverse effects, or high local concentrations of the drug are causing gastrointestinal toxicity. | 1. Vehicle Toxicity Study: Dose a control group of animals with the vehicle alone to assess its tolerability. 2. Lower the Dose Concentration: If possible, reduce the concentration of the drug in the formulation by increasing the dosing volume (within acceptable limits for the animal model). 3. Alternative Administration Route: Consider alternative routes if oral administration proves too challenging, such as intravenous (IV) for initial pharmacokinetic profiling.[9] |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble kinase inhibitors like this compound?
A1: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[2][3] These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the drug's surface area, which can improve its dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[2][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and lipid solutions can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][5][6]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[1][7]
-
Salt Formation: Creating a salt form of the drug with improved solubility and dissolution characteristics is another viable approach.[4][5][6][7]
Q2: How do I choose the best formulation strategy for this compound?
A2: The optimal strategy depends on the physicochemical properties of this compound. A systematic approach is recommended:
-
Characterize the Compound: Determine key properties like solubility at different pH values, pKa, logP, and crystalline structure.
-
Feasibility Studies: Screen a few promising formulation types in parallel at a small scale. For example, prepare a simple suspension, a co-solvent solution, a lipid-based formulation, and a solid dispersion.
-
In Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations to identify those with the most significant improvement.
-
In Vivo Screening: Test the most promising formulations in a small pilot animal study to assess their relative bioavailability.
In Vivo Study Design
Q3: Which animal model is most appropriate for bioavailability studies of this compound?
A3: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic and bioavailability screening due to their well-characterized physiology, availability, and cost-effectiveness.[9][11] The choice between them may depend on the required blood sampling volume and frequency. For later-stage preclinical development, non-rodent species like dogs or non-human primates may be used, but correlations to human bioavailability can be variable.[12][13]
Q4: What are the key parameters to measure in a bioavailability study?
A4: A standard bioavailability study involves administering the drug via both an intravenous (IV) and an extravascular (e.g., oral) route.[9] Key pharmacokinetic parameters to determine include:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[9]
Data Interpretation
Q5: My oral bioavailability for this compound is still low (<10%) even after trying an improved formulation. What could be the reason?
A5: Low oral bioavailability despite improved formulation can be due to several factors:
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[4][8] Portal vein cannulation studies in rats can help differentiate between intestinal and hepatic metabolism.[14]
-
Poor Permeability: The drug may have inherently low permeability across the intestinal epithelium. In vitro models like Caco-2 permeability assays can assess this.
-
Efflux Transporters: The drug might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the drug back into the intestinal lumen.
Quantitative Data Summary
The following table presents hypothetical but realistic data for a representative ATR inhibitor, illustrating the potential impact of different formulation strategies on its oral bioavailability in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Micronized) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5% |
| Solid Dispersion (1:5 Drug:Polymer) | 10 | 150 ± 40 | 1.5 | 900 ± 200 | 18% |
| Lipid-Based Formulation (SEDDS) | 10 | 250 ± 60 | 1.0 | 1500 ± 350 | 30% |
| Intravenous (IV) Solution | 2 | 800 ± 150 | 0.1 | 5000 ± 900 | 100% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Rodent Oral Bioavailability Study
1. Objective: To determine the absolute oral bioavailability of this compound in rats using different formulations.
2. Materials:
-
This compound
-
Formulation vehicles (e.g., 0.5% methylcellulose in water, lipid-based vehicle)
-
Male Sprague-Dawley rats (250-300g)
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS for bioanalysis
3. Study Design:
-
Groups:
-
Group 1: IV administration (e.g., 2 mg/kg in a solution with a co-solvent). N=3-5 rats.
-
Group 2: Oral administration of Formulation A (e.g., 10 mg/kg aqueous suspension). N=3-5 rats.
-
Group 3: Oral administration of Formulation B (e.g., 10 mg/kg lipid-based formulation). N=3-5 rats.
-
-
Acclimatization: Animals should be acclimated for at least 3 days before the study.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
4. Procedure:
-
Dosing:
-
For oral groups, administer the formulation via oral gavage at a volume of 5-10 mL/kg.
-
For the IV group, administer the solution via a tail vein injection at a volume of 1-2 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-150 µL) from the tail vein or another appropriate site at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral Groups: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
-
Sample Processing:
-
Immediately place blood into EDTA-containing tubes and keep on ice.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
5. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
6. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data for each animal.
-
Calculate Cmax, Tmax, AUC, and t½.
-
Calculate the absolute bioavailability (F%) for each oral formulation.
Visualizations
ATR Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly in response to replication stress.[15][16] When replication forks stall, single-stranded DNA (ssDNA) is exposed and coated by Replication Protein A (RPA).[17][18] This structure recruits the ATR-ATRIP complex, which then phosphorylates a cascade of downstream targets, including Chk1, to coordinate cell cycle arrest, stabilize the replication fork, and promote DNA repair.[18][19] Inhibitors like this compound block the kinase activity of ATR, preventing this signaling cascade and leading to the collapse of replication forks and cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[17][20]
Caption: ATR signaling pathway in response to replication stress.
Bioavailability Enhancement Workflow
This workflow outlines a systematic approach to improving the in vivo bioavailability of a poorly soluble compound like this compound.
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. lonza.com [lonza.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of intestinal availability of various drugs in the oral absorption process using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeted Mutations in the ATR Pathway Define Agent-Specific Requirements for Cancer Cell Growth and Survival | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 20. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
Why is Atr-IN-18 not inhibiting ATR in my assay?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATR-IN-18, a potent and selective ATR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3][4] By inhibiting ATR's kinase activity, this compound prevents the phosphorylation of Chk1 and other substrates, leading to the accumulation of DNA damage, replication stress, and ultimately, cell death, particularly in cancer cells with compromised DNA damage response pathways.[2][3][4]
Q2: What are the recommended concentrations of this compound for cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on available data, a good starting point for most cell-based assays is in the nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary for ATR Inhibitors
| Inhibitor | In Vitro IC50 | Cellular IC50 | Notes |
| This compound | 0.69 nM (Biochemical assay) | 37.34 nM (LoVo cells, antiproliferative assay) | Potent inhibitor in both biochemical and cellular contexts. |
| VE-821 | 13 nM (Ki) | ~2.3 µM (MCF7 cells, pChk1 inhibition) | A well-characterized ATR inhibitor.[5] |
| M6620 (VX-970) | <300 pM (Ki) | 20 nM | Currently in clinical trials.[6] |
Q3: How should I prepare and store this compound stock solutions?
-
Preparation: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C and use a vortex or sonicator.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. When stored correctly, the stock solution should be stable for several months.
Q4: My this compound is not showing any effect in my assay. What are the possible reasons?
Please refer to our detailed troubleshooting guide below for a comprehensive list of potential issues and their solutions.
Troubleshooting Guide: Why is this compound not inhibiting ATR in my assay?
This guide addresses common issues that can lead to a lack of this compound activity in your experiments.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Inactivity | Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration. |
| Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Poor solubility: The inhibitor may have precipitated out of solution, especially in aqueous media. | Ensure complete dissolution of the stock in DMSO. When diluting into aqueous media, do so gradually and mix thoroughly. Avoid using a final DMSO concentration that is too low if the compound has limited aqueous solubility. | |
| Assay-Specific Issues | Inappropriate readout: The chosen readout may not be a direct or sensitive measure of ATR activity. | The most reliable readout for ATR inhibition is the phosphorylation of its direct downstream target, Chk1 (at Ser345).[2][3][4][5] Use western blotting or immunofluorescence to detect changes in pChk1 levels. |
| Incorrect timing: The time point for assessing ATR inhibition may be suboptimal. | The effect of ATR inhibition on pChk1 can be rapid. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to identify the optimal time point for observing maximal inhibition. | |
| Low basal ATR activity: In the absence of exogenous DNA damage or replication stress, the basal level of ATR activity might be too low to observe a significant effect of the inhibitor. | Induce replication stress with agents like hydroxyurea (HU) or UV radiation to activate the ATR pathway before adding the inhibitor. This will create a larger window for observing inhibition.[5] | |
| Cellular Factors | Cell permeability: this compound may not be efficiently entering the cells. | While this compound is reported to be orally active, cell permeability can vary between cell lines. If suspected, consider using a different cell line or a positive control inhibitor with known cell permeability. |
| Drug efflux: The cells may be actively pumping the inhibitor out via efflux pumps (e.g., P-glycoprotein). | Test for the expression of common drug efflux pumps in your cell line. If present, consider using an efflux pump inhibitor as a control. | |
| Cell line resistance: The specific cell line may have intrinsic resistance mechanisms to ATR inhibition. | Use a sensitive cell line (e.g., those with ATM or p53 defects) as a positive control to ensure the inhibitor is active under your experimental conditions. |
Experimental Protocols
Key Experiment 1: Assessment of ATR Inhibition by Western Blotting for Phospho-Chk1
This protocol describes how to measure the inhibition of ATR kinase activity by detecting the phosphorylation of its downstream target, Chk1.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound
-
DNA damage-inducing agent (e.g., Hydroxyurea)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Induction of DNA Damage (Optional but Recommended): Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) to activate the ATR pathway.
-
Inhibitor Treatment: Add this compound at the desired concentrations to the cell culture medium. Include a DMSO vehicle control. Incubate for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pChk1, anti-Chk1, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for pChk1 and total Chk1. Normalize the pChk1 signal to the total Chk1 signal. Compare the normalized pChk1 levels in this compound-treated samples to the vehicle control. A decrease in the pChk1/total Chk1 ratio indicates inhibition of ATR.
Visualizations
ATR Signaling Pathway
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remarkable response to a novel ATR inhibitor in a patient with poorly differentiated neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Small Molecule Inhibitors in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors, with a focus on compounds targeting the ATR pathway, in long-term experiments. Given the potential for degradation of complex small molecules over time in experimental conditions, this guide offers strategies to ensure the stability and activity of your compounds, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My ATR inhibitor appears to lose efficacy over the course of a multi-day experiment. What could be the cause?
A1: Loss of efficacy in a long-term experiment can stem from several factors. The most common is the chemical degradation of the inhibitor in your culture medium. Other possibilities include metabolic inactivation by the cells, sequestration of the compound, or the development of cellular resistance. It is crucial to first assess the stability of your compound under the specific experimental conditions.
Q2: How can I determine if my small molecule inhibitor is degrading in my cell culture medium?
A2: You can perform a stability study by incubating your inhibitor in the cell culture medium for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium and analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's concentration over time is indicative of degradation.
Q3: What are the best practices for preparing and storing stock solutions of kinase inhibitors to minimize degradation?
A3: To ensure the longevity of your inhibitor, it is recommended to dissolve it in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for long-term storage. For working solutions, fresh dilutions from the stock should be made for each experiment.
Q4: Can the presence of serum in the culture medium affect the stability and activity of my inhibitor?
A4: Yes, serum components can significantly impact your inhibitor. Serum proteins can bind to the compound, reducing its free concentration and availability to the target cells.[1] Additionally, enzymes present in the serum may metabolize and inactivate the inhibitor. It is advisable to test the stability and efficacy of your inhibitor in both serum-free and serum-containing media to understand these effects.
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Inhibition Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Perform an HPLC or LC-MS stability assay of the inhibitor in your experimental medium over the full time course. | Determine the rate of degradation and the half-life of the compound under your specific conditions. |
| Metabolic Inactivation | Analyze conditioned medium from your cell culture for the presence of inhibitor metabolites using LC-MS. | Identify if the cells are metabolizing the inhibitor, leading to a loss of active compound. |
| Suboptimal Dosing Schedule | If degradation is confirmed, consider replenishing the inhibitor by performing partial or full media changes with freshly added compound at regular intervals (e.g., every 24 or 48 hours). | Maintain a more consistent and effective concentration of the inhibitor throughout the experiment. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Inhibitor Stock | Verify the purity of your inhibitor stock using analytical methods like HPLC or NMR. | Ensure that the observed effects are due to the intended inhibitor and not impurities. |
| Non-Specific Binding | Test a range of inhibitor concentrations to determine the lowest effective dose. Include appropriate negative controls (e.g., vehicle-treated cells, cells treated with an inactive analog). | Minimize off-target effects by using the lowest concentration that elicits the desired biological response. |
| Degradation Products Have Activity | If degradation is occurring, consider the possibility that the degradation products themselves have biological activity. This can be complex to dissect and may require specialized analytical and biological testing. | Understand if the observed phenotype is a result of the parent compound, its degradants, or a combination. |
Experimental Protocols
Protocol 1: Assessing Small Molecule Stability in Cell Culture Medium
Objective: To determine the stability of a small molecule inhibitor in a specific cell culture medium over time.
Methodology:
-
Prepare the complete cell culture medium (including serum and any other additives) that will be used in the long-term experiment.
-
Add the small molecule inhibitor to the medium at the final working concentration.
-
Aliquot the medium containing the inhibitor into sterile tubes for each time point to be tested (e.g., 0h, 6h, 12h, 24h, 48h, 72h).
-
Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by a validated stability-indicating method such as HPLC or LC-MS to quantify the concentration of the parent compound.
-
Plot the concentration of the inhibitor as a function of time to determine its stability profile.
Visualizations
ATR Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR).[2][3] It is activated by a wide range of DNA damage and replication stress.[2] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4]
Caption: The ATR signaling pathway is activated by replication stress and DNA damage.
Experimental Workflow for Investigating Inhibitor Instability
This workflow outlines the logical steps to troubleshoot and address the potential degradation of a small molecule inhibitor in a long-term experiment.
Caption: Workflow for troubleshooting inhibitor instability in long-term experiments.
References
- 1. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Atr-IN-18 on ATR Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATR kinase inhibitor Atr-IN-18 with other established alternatives. The information presented is supported by experimental data to aid in the evaluation of its inhibitory effects.
Introduction to ATR Kinase and its Inhibition
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of cellular pathways that detect, signal, and repair DNA damage.[1][2] ATR is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target. ATR inhibitors are designed to block the kinase activity of ATR, leading to the accumulation of DNA damage, cell cycle disruption, and ultimately, cancer cell death.[2]
Comparative Analysis of ATR Kinase Inhibitors
This section compares the biochemical potency and cellular activity of this compound with three other well-characterized ATR inhibitors: VE-821, Berzosertib (VE-822), and Ceralasertib (AZD6738).
Table 1: Comparison of Biochemical and Cellular Potency of ATR Inhibitors
| Inhibitor | Target | IC50 (Biochemical) | Cell Line | IC50 (Cellular Proliferation) | Selectivity Highlights |
| This compound | ATR | 0.69 nM | LoVo | 37.34 nM | Orally active.[4] |
| VE-821 | ATR | 26 nM (Ki = 13 nM) | AGS, MKN-45 | 13.7 µM (AGS), 11.3 µM (MKN-45) | >100-fold selective for ATR over ATM, DNA-PK, mTOR, and PI3Kγ.[5][6] |
| Berzosertib (VE-822) | ATR | 19 nM (in HT29 cells) | HNSCC cell lines | 0.25–0.29 µM | Highly selective for ATR over ATM and DNA-PK.[7] |
| Ceralasertib (AZD6738) | ATR | 1 nM | Various | < 1 µM in many cell lines | Potent and selective oral inhibitor of ATR. |
Note: The IC50 values presented are from different studies and cell lines, which may not allow for a direct one-to-one comparison of potency due to variations in experimental conditions.
Experimental Protocols for Validating ATR Inhibition
To validate the inhibitory effect of this compound and compare it with other inhibitors, a series of key experiments should be performed.
Western Blotting for ATR Signaling Pathway Proteins
This experiment aims to measure the phosphorylation status of ATR and its downstream target Chk1, which are direct indicators of ATR kinase activity. A decrease in the phosphorylation of these proteins upon inhibitor treatment confirms target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., LoVo, a human colon cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other ATR inhibitors for a specified time (e.g., 1-24 hours). To induce ATR activation, cells can be co-treated with a DNA damaging agent like hydroxyurea (HU) or UV radiation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-ATR (Thr1989)
-
Total ATR
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
γH2AX (a marker of DNA double-strand breaks)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL detection reagent.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in cell viability upon treatment with an ATR inhibitor demonstrates its cytotoxic or cytostatic effect.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Colony Formation Assay
This is a long-term cell survival assay that assesses the ability of single cells to proliferate and form colonies. It provides a measure of the long-term efficacy of a drug.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with different concentrations of the ATR inhibitors for 24 hours.
-
Colony Growth: After 24 hours, replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain them with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
Visualizing the Mechanism and Experimental Workflow
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for ATR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alteration in ATR protein level does not account for the inherent radiosensitivity of HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Atr-IN-18: A Comparative Analysis with Leading ATR Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly in tumors with defects in DNA damage response (DDR) pathways. This guide provides a comprehensive comparison of the potency of a novel ATR inhibitor, Atr-IN-18, with other leading clinical and preclinical ATR inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview to inform their research.
Executive Summary
This compound demonstrates exceptional potency with a biochemical IC50 of 0.69 nM, positioning it as one of the most potent ATR inhibitors identified to date. In cellular assays, it maintains a strong antiproliferative effect. This guide will delve into a direct comparison of its potency against well-established ATR inhibitors such as Ceralasertib (AZD6738), Berzosertib (M6620), M4344 (VX-803), and Elimusertib (BAY1895344), supported by a detailed examination of the experimental methodologies used to determine these potencies.
Comparative Potency of ATR Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other prominent ATR inhibitors, distinguishing between biochemical assays that measure direct inhibition of the ATR kinase and cellular assays that assess the compound's effect on cell proliferation or downstream signaling.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line/Assay Conditions |
| This compound | 0.69 [1] | 37.34 [1] | LoVo (antiproliferative)[1] |
| Ceralasertib (AZD6738) | 1 | 74 (pCHK1) | Not specified |
| Berzosertib (M6620) | 19 | Not specified | HT29 |
| M4344 (VX-803) | <0.15 (Ki) | 8 (pCHK1) | Not specified |
| Elimusertib (BAY1895344) | 7 | Not specified | Not specified |
Note: "pCHK1" refers to the inhibition of the phosphorylation of Checkpoint Kinase 1, a downstream target of ATR.
Visualizing the ATR Signaling Pathway
ATR plays a central role in the DNA damage response, particularly in response to single-strand DNA breaks and replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. The following diagram illustrates this critical signaling pathway.
Experimental Protocols
The accurate determination of inhibitor potency is paramount. Below are detailed methodologies for the key experiments cited in the comparison of ATR inhibitors.
Biochemical ATR Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATR kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of the ATR kinase by 50% (IC50).
Materials:
-
Recombinant human ATR/ATRIP complex
-
Substrate (e.g., a p53-derived peptide)
-
ATP (radiolabeled or coupled to a detection system)
-
Test compounds (e.g., this compound)
-
Assay buffer
-
Kinase reaction buffer
-
Stop solution
-
Detection reagents
Workflow:
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The recombinant ATR/ATRIP enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped by the addition of a stop solution.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using radiolabeled ATP and measuring radioactivity, or by using specific antibodies in an ELISA-based format.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular ATR Inhibition Assay (CHK1 Phosphorylation)
This assay measures the ability of a compound to inhibit ATR activity within a cellular context by quantifying the phosphorylation of its direct downstream target, CHK1.
Objective: To determine the concentration of an inhibitor required to reduce the phosphorylation of CHK1 by 50% in cells.
Materials:
-
Cancer cell line (e.g., LoVo, HT29)
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, and a loading control (e.g., anti-actin)
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. The cells are then pre-treated with various concentrations of the ATR inhibitor for a specified time. Subsequently, a DNA damaging agent is added to activate the ATR pathway.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Detection of Phospho-CHK1:
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-CHK1, total CHK1, and a loading control.
-
ELISA: A sandwich ELISA format can be used where one antibody captures total CHK1 and a second, detection antibody is specific for the phosphorylated form.
-
-
Data Analysis: The signal for phospho-CHK1 is normalized to total CHK1 and the loading control. The percentage of inhibition of CHK1 phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Conclusion
The data presented in this guide highlight the exceptional biochemical potency of this compound in comparison to other well-characterized ATR inhibitors. Its strong performance in both biochemical and cellular assays underscores its potential as a valuable tool for cancer research and drug development. The detailed experimental protocols provided herein offer a framework for the consistent and reliable evaluation of ATR inhibitor potency, facilitating further comparative studies in the field. As research into ATR inhibition continues to evolve, rigorous and standardized assessment of compound potency will be crucial in identifying the most promising therapeutic candidates.
References
A Comparative Guide to ATR Inhibitors: In Vivo Efficacy of AZD6738
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo efficacy of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738 (ceralasertib). ATR inhibitors are a promising class of anti-cancer agents that target the DNA damage response (DDR) pathway, a critical mechanism for cancer cell survival. While this guide aims to compare the in vivo efficacy of ATR-IN-18 and AZD6738, a thorough search of publicly available scientific literature and databases did not yield any in vivo experimental data for a compound specifically designated as "this compound." Therefore, this document will focus on the well-documented in vivo performance of AZD6738, which can serve as a benchmark for evaluating other ATR inhibitors.
ATR Signaling Pathway and Inhibitor Mechanism of Action
ATR is a key protein kinase in the DDR pathway, activated by single-stranded DNA (ssDNA) which forms at sites of DNA damage and stalled replication forks.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] Cancer cells, often characterized by high levels of replication stress and defects in other DDR pathways (like ATM), are particularly dependent on ATR for survival.[2]
ATR inhibitors like AZD6738 function by blocking the kinase activity of ATR. This prevents the downstream signaling cascade, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, a concept known as synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[1][2]
In Vivo Efficacy of AZD6738
AZD6738 has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models, both as a monotherapy and in combination with other anti-cancer agents.
Monotherapy
As a single agent, AZD6738 has shown dose-dependent tumor growth inhibition in several xenograft models.[3][4] Its efficacy is particularly pronounced in tumors with deficiencies in the ATM pathway, highlighting the principle of synthetic lethality.[5][6]
| Cancer Type | Model | Dosing Schedule | Key Findings |
| Biliary Tract Cancer | SNU478 xenograft | 25 mg/kg, daily | Suppressed tumor growth compared to control.[7] |
| ATM-deficient cancers | Xenograft models | Tolerated doses | Significant anti-tumor activity in ATM-deficient models but not in ATM-proficient models.[5] |
| Non-Small Cell Lung Cancer (NSCLC) | ATM-deficient xenograft | Daily administration for 14 days | Well-tolerated and enhanced the therapeutic efficacy of cisplatin.[8] |
Combination Therapy
The efficacy of AZD6738 is significantly enhanced when used in combination with DNA-damaging agents like chemotherapy and radiation. This is because these agents induce DNA damage and replication stress, making the cancer cells even more reliant on the ATR pathway for survival.
| Combination Agent | Cancer Type | Model | Dosing Schedule | Key Findings |
| Carboplatin | Advanced Solid Tumors | Patient-derived xenograft (PDX) | Ceralasertib orally dosed | Dose-dependent synergistic potentiation of carboplatin, leading to enhanced tumor growth inhibition and regression.[9][10] |
| Cisplatin | Biliary Tract Cancer | SNU478 xenograft | AZD6738 (25 mg/kg) + Cisplatin (4 mg/kg) | Significantly repressed tumor growth compared to monotherapy.[7] |
| Cisplatin | Non-Small Cell Lung Cancer | ATM-deficient xenograft | Not specified | Potently synergizes with cisplatin, causing near-complete tumor regression.[8] |
| Belotecan | Chemotherapy-resistant Ovarian Cancer | SKpac-13 xenograft | AZD6738 (30 or 40 mg/kg daily) + Belotecan (20 mg/kg every 4 days) | Synergistic tumor inhibition.[11] |
| Ionizing Radiation (IR) | Multiple cancer cell lines | Xenograft models | Not specified | Enhanced anti-tumor growth inhibitory activity or regression.[3][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below is a generalized protocol for a xenograft study evaluating an ATR inhibitor, based on common practices reported in the literature for AZD6738.
1. Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., SNU478 for biliary tract cancer, ATM-deficient NSCLC cells) are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
2. Xenograft Establishment:
-
A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment:
-
Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, AZD6738 alone, combination agent alone, AZD6738 + combination agent).
-
AZD6738 is typically formulated for oral administration (oral gavage) at doses ranging from 25 to 50 mg/kg, administered daily or on a specified schedule.[7][8]
-
Combination agents (e.g., cisplatin, carboplatin) are administered through appropriate routes (e.g., intraperitoneal injection).
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health are monitored to assess toxicity.
-
The primary endpoint is typically tumor growth inhibition or regression compared to the control group.
5. Pharmacodynamic Studies:
-
At the end of the study, tumors may be excised for analysis of biomarkers to confirm the mechanism of action. This can include immunohistochemistry (IHC) or Western blotting for downstream targets of ATR, such as phospho-Chk1.
Conclusion
The available preclinical in vivo data for AZD6738 strongly support its potential as a potent and selective ATR inhibitor with significant anti-tumor activity, particularly in combination with DNA-damaging therapies. While a direct comparison with "this compound" is not possible due to the lack of available data for the latter, the extensive body of evidence for AZD6738 provides a robust framework for the evaluation of novel ATR inhibitors. Researchers and drug developers are encouraged to use this information as a guide for designing and interpreting preclinical in vivo studies in this promising area of oncology research.
References
- 1. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AZD6738 [openinnovation.astrazeneca.com]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Synergism of AZD6738, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for Predicting Sensitivity to Atr-IN-18: A Comparative Guide
Introduction
Atr-IN-18 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and replication fork stability in response to DNA damage and replication stress. In many cancer cells, the DDR pathway is compromised, leading to a greater reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors like this compound, which can induce synthetic lethality in tumors with specific genetic alterations. This guide provides a comparative analysis of key biomarkers that can predict sensitivity to this compound and other ATR inhibitors, supported by experimental data and detailed protocols.
Note: While this guide focuses on biomarkers for this compound, specific experimental data for this compound is limited in publicly available literature. Therefore, data from other well-characterized ATR inhibitors, such as VE-821, M6620 (Berzosertib), and AZD6738 (Ceralasertib), are used as surrogates to illustrate the principles of biomarker-driven sensitivity. These findings are expected to be broadly applicable to this compound due to their shared mechanism of action.
Key Biomarkers for Predicting Sensitivity to ATR Inhibitors
The sensitivity of cancer cells to ATR inhibitors is often dictated by the concept of synthetic lethality, where the combination of two genetic alterations—one in the cancer cell (e.g., a DDR gene mutation) and one induced by the drug (ATR inhibition)—leads to cell death, while either alteration alone is viable. Several key biomarkers associated with DDR pathways have been identified as predictors of sensitivity to ATR inhibition.
ATM Deficiency
Ataxia Telangiectasia Mutated (ATM) is another crucial kinase in the DDR pathway, primarily activated by DNA double-strand breaks (DSBs). In cells with deficient or mutated ATM, there is an increased reliance on the ATR pathway to manage DNA damage and replication stress. This "rewiring" of the DDR pathway makes ATM-deficient tumors particularly vulnerable to ATR inhibition.[1][2][3]
Comparison of ATR Inhibitor Sensitivity in ATM-Proficient vs. ATM-Deficient Cells
| Cell Line | ATM Status | ATR Inhibitor | IC50 (µM) | Fold Sensitization | Reference |
| HCT116 | Proficient | VE-821 | ~2.5 | - | Fictional Example |
| HCT116 ATM-/- | Deficient | VE-821 | ~0.5 | 5-fold | Fictional Example |
| DU145 | Proficient | M6620 | >10 | - | [4] |
| DU145 ATM-/- | Deficient | M6620 | ~1.5 | >6-fold | [4] |
Note: The data presented are illustrative examples based on published findings for the specified ATR inhibitors.
ERCC1 Deficiency
Excision Repair Cross-Complementation Group 1 (ERCC1) is a key protein in the nucleotide excision repair (NER) pathway, which is responsible for repairing bulky DNA adducts. Deficiency in ERCC1 leads to an accumulation of unrepaired DNA damage, increasing the burden on the ATR pathway to manage the resulting replication stress. Consequently, ERCC1-deficient cells exhibit heightened sensitivity to ATR inhibitors.[1][5]
Comparison of ATR Inhibitor Sensitivity in ERCC1-Proficient vs. ERCC1-Deficient Cells
| Cell Line | ERCC1 Status | ATR Inhibitor | Cell Viability (% of control) at 1 µM | Reference |
| U2OS (Control siRNA) | Proficient | VE-821 | ~80% | [6] |
| U2OS (ERCC1 siRNA) | Deficient | VE-821 | ~40% | [6] |
| H1299 (p53 null) | Proficient | M6620 | Tolerant to Cisplatin | [7] |
| H1299 ERCC1-/- (p53 null) | Deficient | M6620 + Cisplatin | Sensitized to Cisplatin | [7] |
p53 Deficiency
The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis following DNA damage. Cells with mutated or deficient p53 often have a compromised G1 checkpoint, forcing them to rely more heavily on the S and G2/M checkpoints, which are regulated by ATR. This increased dependency makes p53-deficient cancer cells more susceptible to the cytotoxic effects of ATR inhibition.[8][9][10]
Comparison of ATR Inhibitor Sensitivity in p53-Proficient vs. p53-Deficient Cells
| Cell Line | p53 Status | ATR Inhibitor | Clonogenic Survival (% of control) after Cisplatin + ATRi | Reference |
| HCT116 p53+/+ | Proficient | Genetic ATR inhibition | Relatively resistant | [9] |
| HCT116 p53-/- | Deficient | Genetic ATR inhibition | Significantly reduced | [9] |
| H460 | Wild-type | M6620 + Cisplatin | Not sensitized | [7] |
| H1299 | Null | M6620 + Cisplatin | Sensitized | [7] |
Cyclin E Overexpression
Cyclin E is a key regulator of the G1/S phase transition in the cell cycle. Its overexpression, a common event in many cancers, leads to uncontrolled cell proliferation and increased replication stress due to premature and excessive firing of replication origins. This oncogene-induced replication stress makes cancer cells highly dependent on the ATR pathway for survival, thus creating a vulnerability that can be exploited by ATR inhibitors.[1][2]
Comparison of ATR Inhibitor Sensitivity in Relation to Cyclin E Levels
| Cell Line Model | Cyclin E Status | ATR Inhibitor | Outcome | Reference |
| RPE-1 (non-transformed) | Normal | VE-822 | Less Sensitive | [11] |
| RPE-1 + Cyclin E1 | Overexpression | VE-822 | Increased Sensitivity | [11] |
| Ovarian/Endometrial Cancer Cells | CCNE1 Amplified | RP-3500 | Synergistic Cytotoxicity with PKMYT1i | [12] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway in Response to Replication Stress
Caption: ATR signaling pathway activation in response to replication stress.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers of sensitivity to this compound.
Experimental Protocols
Cell Viability Assay (MTT/Alamar Blue)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ATR inhibitor in different cell lines.
Methodology:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or a surrogate ATR inhibitor) for 72 hours. Include a vehicle-only control.
-
After the incubation period, add MTT or Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the dose-response curves to calculate the IC50 values.[13]
Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of cells after treatment with an ATR inhibitor.
Methodology:
-
Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.
-
Treat the cells with the ATR inhibitor at various concentrations for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.[4][14][15]
Immunoblotting for Phospho-CHK1
Objective: To confirm the on-target activity of the ATR inhibitor by measuring the phosphorylation of its downstream target, CHK1.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the ATR inhibitor for 1-2 hours.
-
Induce DNA damage using a reagent such as hydroxyurea (2 mM) or UV radiation to activate the ATR pathway.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16][17][18][19]
Conclusion
The identification of predictive biomarkers is crucial for the successful clinical development and application of targeted therapies like this compound. Deficiencies in key DNA damage response proteins, including ATM and ERCC1, as well as alterations in cell cycle regulators like p53 and Cyclin E, represent promising biomarkers for predicting sensitivity to ATR inhibitors. The synthetic lethal interactions observed in preclinical models provide a strong rationale for patient stratification in clinical trials. Further investigation with this compound specifically is warranted to confirm these findings and to establish robust, clinically applicable biomarker assays. The experimental protocols outlined in this guide provide a framework for researchers to validate these and other potential biomarkers, ultimately paving the way for a more personalized approach to cancer therapy with ATR inhibitors.
References
- 1. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Targeting the Replication Stress Response through Synthetic Lethal Strategies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR inhibition overcomes platinum tolerance associated with ERCC1- and p53-deficiency by inducing replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR mediates cisplatin resistance in a p53 genotype-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATR-Chk1 pathway inhibition promotes apoptosis after UV in primary human keratinocytes: potential basis for caffeine’s UV protective effects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumor Potential of ATR Inhibitors: A Comparative Analysis
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors exhibiting high levels of replication stress or deficiencies in other DNA Damage Response (DDR) pathways. This guide provides a comparative overview of the anti-tumor activity of prominent ATR inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. While this guide aims to be comprehensive, specific data for the compound "Atr-IN-18" is not publicly available at the time of writing. Therefore, the analysis will focus on other well-characterized ATR inhibitors.
The ATR kinase is a crucial regulator of the DDR network, playing a pivotal role in stabilizing replication forks, activating cell cycle checkpoints, and promoting DNA repair.[1] Cancer cells, often characterized by rapid proliferation and genomic instability, are particularly dependent on the ATR signaling pathway for survival.[1] Inhibition of ATR can lead to the accumulation of DNA damage, mitotic catastrophe, and ultimately, cell death, making it an attractive target for anti-cancer therapeutics.[2]
Comparative Anti-Tumor Activity of ATR Inhibitors
The following table summarizes the in vitro efficacy of several ATR inhibitors against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Berzosertib (VE-821) | HCT116 | Colorectal Carcinoma | Data not available in search results |
| TOV21G | Ovarian Cancer | Data not available in search results | |
| Ceralasertib (AZD6738) | H460 | Non-Small Cell Lung Cancer | Data not available in search results |
| ATM-deficient NSCLC cells | Non-Small Cell Lung Cancer | Synergizes with cisplatin | |
| M4344 | DU145 | Prostate Cancer | Potent activity reported |
| Blood cancer cell lines | Leukemia/Lymphoma | High sensitivity observed | |
| BAY1895344 | DU145 | Prostate Cancer | Potent activity reported |
Note: Specific IC50 values for direct comparison were not consistently available across the search results. The table reflects the reported potency and activity contexts.
Synergistic Effects with DNA Damaging Agents
A key therapeutic strategy for ATR inhibitors is their use in combination with conventional chemotherapies and radiation, which induce DNA damage. By inhibiting the ATR-mediated repair mechanisms, these inhibitors can significantly enhance the efficacy of genotoxic agents.
| ATR Inhibitor | Combination Agent | Cancer Model | Observed Effect |
| Berzosertib (VE-822) | Cisplatin | NSCLC models | Increased cell death and tumor growth arrest |
| Ceralasertib (AZD6738) | Cisplatin | Various solid tumor preclinical models | Augmented antitumor activity |
| Belotecan (Topoisomerase I inhibitor) | Ovarian cancer models | Synergistic effect | |
| Gemcitabine | Pancreatic cancer models | Increased cell death and tumor shrinkage | |
| Olaparib (PARP inhibitor) | ATM-deficient tumors | Overcomes resistance and induces cytotoxicity | |
| M4344 | Camptothecin (Topoisomerase I inhibitor) | Prostate DU145 cancer cells | Strong suppression of cell viability |
| BAY1895344 | Camptothecin (Topoisomerase I inhibitor) | Prostate DU145 cancer cells | Similar potency to M4344 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating ATR inhibitors, the following diagrams are provided.
Caption: The ATR signaling pathway in response to DNA damage.
Caption: A typical experimental workflow for evaluating ATR inhibitors.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a representative example for determining the IC50 of an ATR inhibitor in cancer cell lines.
1. Cell Seeding:
-
Cancer cells are harvested during their logarithmic growth phase.
-
Cells are counted and seeded into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the ATR inhibitor is serially diluted in culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is carefully removed, and 100 µL of medium containing the different concentrations of the inhibitor (or vehicle control) is added to the respective wells.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
3. Luminescence Measurement:
-
The plates are equilibrated to room temperature for approximately 30 minutes.
-
100 µL of CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a microplate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ATR inhibitor in a mouse model.
1. Animal Models and Cell Implantation:
-
Female immunodeficient mice (e.g., CD-1 Nude mice) aged 6-8 weeks are used.
-
Human cancer cells (e.g., HCT116, TOV21G) are harvested, washed, and resuspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups (e.g., vehicle control, ATR inhibitor alone, chemotherapy alone, combination of ATR inhibitor and chemotherapy).
3. Drug Administration:
-
The ATR inhibitor is formulated in an appropriate vehicle (e.g., 10% D-α-Tocopherol polyethylene glycol 1000 succinate).
-
The drug is administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) at a specific dose (e.g., 60 mg/kg).
-
The vehicle is administered to the control group following the same schedule.
4. Tumor Measurement and Monitoring:
-
Tumor dimensions (length and width) are measured at regular intervals (e.g., twice or thrice weekly) using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The body weight and general health of the mice are also monitored throughout the study.
5. Efficacy Evaluation:
-
The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.
References
Validating the Synergistic Effects of ATR Inhibition with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors represents a promising therapeutic strategy in oncology, rooted in the concept of synthetic lethality. This guide provides a comparative overview of the synergistic effects observed when combining these two classes of drugs, supported by experimental data and detailed protocols.
Disclaimer: While this guide specifically mentions Atr-IN-18, a thorough search of publicly available scientific literature did not yield specific quantitative data on its synergistic effects with PARP inhibitors. Therefore, this document utilizes data from other well-characterized ATR inhibitors, such as Ceralasertib (AZD6738) and VE-821, as a proxy to illustrate the principles and expected outcomes of this drug combination.
Introduction: The Rationale for Combining ATR and PARP Inhibitors
PARP inhibitors (PARPi) have shown significant efficacy in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[1] Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to cell death.[1]
However, cancer cells can develop resistance to PARP inhibitors. One key mechanism of resistance involves the activation of the ATR kinase, a central regulator of the DNA damage response (DDR).[2] ATR is activated by replication stress, which can be induced by PARP inhibitors, and orchestrates cell cycle arrest and DNA repair, thereby promoting cell survival.[3] By inhibiting ATR, the protective cell cycle checkpoints are abrogated, and DNA repair is further compromised. This leads to an accumulation of unresolved DNA damage, forcing cells into mitosis prematurely and resulting in mitotic catastrophe and cell death.[4][5] This combined assault on the DNA damage response network forms the basis of the synergistic cytotoxicity observed between ATR and PARP inhibitors.[4][5]
Comparative Efficacy: In Vitro Studies
The synergistic interaction between ATR and PARP inhibitors has been quantified in numerous preclinical studies across various cancer cell lines. The synergy is often more pronounced in cell lines with underlying DNA damage response defects, such as ATM or BRCA mutations.
Cell Viability and Synergy Scores
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug, while the Combination Index (CI) is used to quantify the nature of the interaction between two drugs, with CI < 1 indicating synergy.
Table 1: Synergistic Cytotoxicity of PARP and ATR Inhibitors in Cancer Cell Lines
| Cell Line | Genetic Background | PARP Inhibitor | ATR Inhibitor | PARPi IC50 (µM) | ATRi IC50 (µM) | Combination Index (CI) | Reference |
| FaDu ATM-KO | Head and Neck, ATM Knockout | Olaparib | AZD6738 | Not specified | Not specified | Synergistic | [4] |
| ATM-deficient cells | Not specified | Olaparib | AZD6738 | Not specified | Not specified | Synergistic | [4] |
| TK6 ATM-/- | Lymphoblastoid, ATM null | Olaparib | AZD6738 | Not specified | Not specified | 0.59 ± 0.01 | [1] |
| TK6 BRCA1 AID/AID | Lymphoblastoid, BRCA1 deficient | Olaparib | AZD6738 | Not specified | Not specified | 0.57 ± 0.12 | [1] |
| TK6 RAD54-/- | Lymphoblastoid, RAD54 deficient | Talazoparib | AZD6738 | Not specified | Not specified | 0.63 ± 0.10 | [1] |
| TK6 ATM-/- | Lymphoblastoid, ATM null | Talazoparib | AZD6738 | Not specified | Not specified | 0.605 ± 0.05 | [1] |
| TK6 BRCA1 AID/AID | Lymphoblastoid, BRCA1 deficient | Talazoparib | AZD6738 | Not specified | Not specified | 0.63 ± 0.06 | [1] |
| TK6 BRCA1 AID/AID | Lymphoblastoid, BRCA1 deficient | Veliparib | AZD6738 | Not specified | Not specified | 0.55 ± 0.10 | [1] |
| High-Risk Neuroblastoma Cell Lines | Various | Olaparib | VE-821 | Not specified | Not specified | 0.04 - 0.89 | [6] |
Note: IC50 values for combined treatments are often not reported directly; synergy is demonstrated through CI values and significant potentiation of the PARP inhibitor's effect.
Impact on Cell Cycle Progression
PARP inhibitors are known to induce a G2/M cell cycle arrest as cells attempt to repair DNA damage before entering mitosis.[4] ATR inhibitors abrogate this checkpoint, forcing cells with damaged DNA to enter mitosis, a key mechanism of their synergistic action.[5]
Table 2: Effect of PARP and ATR Inhibitor Combination on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| PEO1 (BRCA2 mutant) | Control | Not specified | Not specified | Not specified | [5] |
| PEO1 (BRCA2 mutant) | Olaparib | Not specified | Not specified | Increased | [5] |
| PEO1 (BRCA2 mutant) | Olaparib + ATRi | Not specified | Not specified | G2/M arrest overcome | [5] |
| JHOS4 (BRCA1 mutant) | Control | Not specified | Not specified | Not specified | [5] |
| JHOS4 (BRCA1 mutant) | Olaparib | Not specified | Not specified | Increased | [5] |
| JHOS4 (BRCA1 mutant) | Olaparib + ATRi | Not specified | Not specified | G2/M arrest overcome | [5] |
| FaDu ATM-KO | Olaparib | Not specified | Not specified | Increased | [4] |
| FaDu ATM-KO | Olaparib + AZD6738 | Not specified | Not specified | G2 arrest released | [4] |
Mechanistic Validation: DNA Damage and Apoptosis
The synergistic cytotoxicity of ATR and PARP inhibitor combinations is underpinned by a massive increase in genomic instability and the induction of programmed cell death (apoptosis).
DNA Double-Strand Breaks (γH2AX Foci)
The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. The combination of ATR and PARP inhibitors leads to a significant increase in γH2AX foci, indicating a catastrophic level of DNA damage.
Table 3: Induction of DNA Damage (γH2AX Foci) by PARP and ATR Inhibitor Combination
| Cell Line | Treatment | Fold Increase in γH2AX Foci (vs. Control) | Reference |
| NCI-N87 | DS-8201 (ADC) + Olaparib + BAY1895344 | Synergistic increase | [7] |
| High-Risk Neuroblastoma | Olaparib | Increased | [6] |
| High-Risk Neuroblastoma | Olaparib + VE-821 | Further increased | [6] |
Apoptosis (Cleaved PARP)
A hallmark of apoptosis is the cleavage of PARP by caspases. Western blot analysis can be used to detect the cleaved fragment of PARP, confirming the induction of apoptosis.
Table 4: Induction of Apoptosis by PARP and ATR Inhibitor Combination
| Cell Line | Treatment | Observation | Reference |
| PEO1 (BRCA2 mutant) | Olaparib + ATRi | Synergistic increase in apoptosis | [5] |
| Ovarian Cancer Cell Lines | Olaparib + ATR/CHK1 inhibitors | Synergistic increase in apoptosis mediated by caspase-3/7 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, a PARP inhibitor, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the inhibitors for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
DNA Damage Analysis (γH2AX Immunofluorescence)
This technique visualizes and quantifies DNA double-strand breaks.
Protocol:
-
Cell Culture on Coverslips: Grow cells on coverslips in a multi-well plate and treat with inhibitors.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Apoptosis Assay (Western Blot for Cleaved PARP)
This assay detects the cleavage of PARP, a marker of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with inhibitors, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cleaved PARP, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensity to determine the level of PARP cleavage.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of ATR and PARP Inhibitor Synergy
Caption: ATR and PARP inhibitor synergy pathway.
Experimental Workflow for Validating Synergy
Caption: Workflow for synergy validation.
Conclusion
The combination of ATR and PARP inhibitors is a compelling therapeutic strategy that has demonstrated significant synergistic effects in preclinical models, particularly in cancers with deficiencies in the DNA damage response pathway. The data presented in this guide, using well-characterized ATR inhibitors as a proxy for this compound, highlight the potential of this combination to induce profound cytotoxicity through the accumulation of DNA damage and the abrogation of cell cycle checkpoints. The provided experimental protocols offer a framework for researchers to validate these synergistic effects in their own models of interest. Further investigation into the specific synergistic profile of this compound with various PARP inhibitors is warranted to fully elucidate its therapeutic potential.
References
- 1. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of ATR Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several prominent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors. ATR is a critical component of the DNA damage response (DDR) pathway, making it a key target in cancer therapy.[1][2][3] This document summarizes quantitative data from various studies, outlines common experimental protocols for IC50 determination, and visualizes the ATR signaling pathway and a general experimental workflow.
Comparative IC50 Values of ATR Inhibitors
The following table summarizes the IC50 values for several ATR inhibitors across different assays and cell lines. It is important to note that direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
| Inhibitor Name | IC50 (Enzymatic/Cell-free) | IC50 (Cell-based) | Cell Line(s) | Reference(s) |
| Elimusertib (BAY-1895344) | 7 nM | 78 nM (median) | Broad spectrum of human tumor cell lines | [4] |
| Berzosertib (VE-822/M6620) | 26 nM (Ki of 13 nM) | 19 nM | HT29 | [4][5] |
| Ceralasertib (AZD6738) | 1 nM | Not specified in provided search results | Not specified in provided search results | [4] |
| VE-821 | 26 nM | ~2.3 µM (inhibition of pChk1) | MCF7 | [5][6] |
| M1774 | Not specified in provided search results | Efficiently suppresses cell viability (IC50s determined by curve fitting) | H82, DMS114, H146 | [7] |
| AZ20 | 5 nM | Not specified in provided search results | Not specified in provided search results | [4] |
| VX-803 (M4344) | < 150 pM (Ki) | 8 nM (inhibition of P-Chk1) | Not specified in provided search results | [4] |
| ETP-46464 | 25 nM | Not specified in provided search results | Not specified in provided search results | [4] |
Note: No specific public data for a compound named "ATR-IN-18" was found in the conducted search. The inhibitors listed above are established alternatives.
Experimental Protocols for IC50 Determination
The determination of IC50 values for ATR inhibitors typically involves both enzymatic and cell-based assays.
Cell-Free Enzymatic Assays
These assays measure the direct inhibition of ATR kinase activity.
-
Principle: A recombinant ATR enzyme is incubated with a substrate (e.g., a p53-derived peptide) and ATP. The inhibitor at various concentrations is added, and the phosphorylation of the substrate is measured.
-
Methodology:
-
Immobilize the substrate on a microplate.
-
Add recombinant ATR, ATP, and varying concentrations of the test inhibitor.
-
Incubate to allow the kinase reaction to proceed.
-
Wash away unbound components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic or chemiluminescent substrate and measure the signal.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8]
-
Cell-Based Assays
These assays assess the inhibitor's activity within a cellular context, providing insights into its permeability and effectiveness on the ATR pathway.
-
Principle: Cells are treated with a DNA damaging agent to activate the ATR pathway, followed by treatment with the ATR inhibitor. The inhibition of downstream ATR signaling is then measured.
-
Common Readouts:
-
Phosphorylation of CHK1 (pCHK1): CHK1 is a primary substrate of ATR.[9] Inhibition of ATR leads to a decrease in CHK1 phosphorylation at Ser345. This can be quantified by Western blotting, ELISA, or flow cytometry.[6][8]
-
Phosphorylation of H2AX (γH2AX): ATR activation leads to the phosphorylation of H2AX.[6] The reduction in γH2AX levels upon inhibitor treatment can be measured.
-
Cell Viability/Proliferation Assays: The effect of the inhibitor on cell survival, often in combination with a DNA damaging agent, is assessed using assays like CellTiter-Glo.[7]
-
-
General Protocol (using pCHK1 readout):
-
Plate cells and allow them to adhere.
-
Induce DNA damage using agents like hydroxyurea (HU) or UV radiation.[6]
-
Treat cells with a range of concentrations of the ATR inhibitor.
-
Lyse the cells and perform Western blotting or ELISA to detect and quantify pCHK1 levels.
-
Normalize the pCHK1 signal to a loading control (e.g., total CHK1 or β-actin).
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizing the ATR Signaling Pathway and Experimental Workflow
To better understand the context of ATR inhibition and the methods used for its characterization, the following diagrams are provided.
Caption: The ATR signaling pathway is activated by single-stranded DNA (ssDNA) and leads to cell cycle arrest and DNA repair.
Caption: A generalized workflow for determining the IC50 value of an ATR inhibitor in a cell-based assay.
References
- 1. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to ATR Inhibitors: A Focus on Atr-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor, Atr-IN-18, alongside other well-characterized ATR inhibitors: VE-821, Berzosertib (M6620/VX-970), and Ceralasertib (AZD6738). The information presented is based on publicly available data. It is important to note that direct head-to-head comparative studies including this compound are limited. Therefore, the data presented in the tables below are compiled from various sources and should be interpreted with caution, as experimental conditions may vary.
Introduction to ATR Inhibition
The ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1][2] In response to DNA single-strand breaks and replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of checkpoint kinase 1 (CHK1).[3][4] This activation leads to cell cycle arrest, allowing time for DNA repair, and stabilization of replication forks. Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive target for cancer therapy.[5][6] ATR inhibitors are being investigated as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation.[6][7]
Biochemical and Cellular Potency of ATR Inhibitors
The following tables summarize the reported biochemical and cellular potencies of this compound and other selected ATR inhibitors.
Table 1: Biochemical Potency of ATR Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Type |
| This compound | ATR | Data not publicly available | - |
| VE-821 | ATR | 26 nM (IC50) / 13 nM (Ki) | Cell-free kinase assay[8][9] |
| Berzosertib (M6620/VX-970) | ATR | 0.2 nM (IC50) | In vitro kinase assay[10] |
| Ceralasertib (AZD6738) | ATR | 1 nM (IC50) | Cell-free kinase assay[11][12][13] |
Note: IC50 and Ki values are measures of inhibitor potency. Lower values indicate higher potency. The lack of publicly available biochemical data for this compound prevents a direct comparison in this context.
Table 2: Cellular Potency of ATR Inhibitors (IC50 values in various cancer cell lines)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data not publicly available | - | - |
| VE-821 | AGS | Gastric Cancer | 13.7 (72h)[14] |
| MKN-45 | Gastric Cancer | 11.3 (72h)[14] | |
| H2AX expressing cells | - | 0.8[9] | |
| Berzosertib (M6620/VX-970) | Cal-27 | Head and Neck Squamous Cell Carcinoma | 0.285 (72h)[7] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.252 (72h)[7] | |
| Ceralasertib (AZD6738) | Various (median across 276 cell lines) | Various | Not specified, but active in the 0.074–0.67 µM range[15] |
| H460 | Non-small cell lung cancer | 1.05[11] | |
| H23 | Non-small cell lung cancer | 2.38[11] |
Note: Cellular IC50 values can vary significantly based on the cell line, assay duration, and other experimental conditions. The absence of published cellular IC50 data for this compound limits a direct performance comparison.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a general experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. abmole.com [abmole.com]
- 14. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Atr-IN-18: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling of Atr-IN-18, a potent ATR (Ataxia telangiectasia and Rad3-related) inhibitor. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity. The following procedures are based on the safety data sheet for the closely related compound, ATR-IN-11, and established best practices for handling research-grade kinase inhibitors.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required and recommended protective equipment when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient or during spill cleanup to avoid inhalation of dusts or aerosols. |
| Engineering Controls | Adequate ventilation / Exhaust ventilation | Minimizes inhalation exposure by removing airborne contaminants. |
| Safety Equipment | Accessible safety shower and eye wash station | For immediate use in case of accidental exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment. The following workflow outlines the key procedural steps.
Caption: Figure 1: this compound Handling Workflow
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
2. Preparation for Use:
-
Before handling, thoroughly review the available Safety Data Sheet (SDS) for Atr-IN-11.[1]
-
Ensure that a safety shower and eye wash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
3. Handling and Experimental Use:
-
All handling of this compound, especially the weighing of the powder and preparation of solutions, should be conducted in an area with adequate exhaust ventilation to avoid the formation of dust and aerosols.[1]
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
4. Post-Handling and Decontamination:
-
After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wash hands thoroughly after handling.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1]
-
Environmental Precautions: Atr-IN-11 is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent the release of this compound into the environment.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
-
Spill Management: In the event of a spill, collect the spillage to prevent material damage and environmental contamination.[1]
The ATR Signaling Pathway in DNA Damage Response
This compound is a potent inhibitor of the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway. Understanding this pathway provides context for the compound's mechanism of action.
Caption: Figure 2: Simplified ATR Signaling Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
